molecular formula C17H28O6 B15369399 Tripropylene glycol dimethacrylate CAS No. 51247-87-1

Tripropylene glycol dimethacrylate

Cat. No.: B15369399
CAS No.: 51247-87-1
M. Wt: 328.4 g/mol
InChI Key: OWDBMKZHFCSOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of TPGDA within the Broader Field of Multifunctional Methacrylates

Tripropylene (B76144) glycol dimethacrylate (TPGDA) is a prominent member of the multifunctional methacrylate (B99206) family, a class of organic compounds characterized by the presence of two or more methacrylate functional groups. allnex.com These groups are highly reactive and capable of participating in polymerization reactions, leading to the formation of crosslinked polymer networks. allnex.comm2polymer.com

Multifunctional methacrylates are valued for their ability to impart desirable properties to polymers, including enhanced mechanical strength, thermal stability, and chemical resistance. allnex.com The specific characteristics of the resulting polymer are influenced by the structure of the methacrylate monomer, such as the length and flexibility of the chain connecting the functional groups. nih.gov Aliphatic dimethacrylates, like TPGDA, generally polymerize more readily than their aromatic counterparts. nih.gov

Significance of TPGDA as a Reactive Monomer in Crosslinking Polymer Systems

TPGDA's primary role in polymer science is that of a reactive monomer, specifically a crosslinking agent. unisunchem.comsigmaaldrich.com When incorporated into a polymer formulation and exposed to an initiator, such as UV light or heat, the two methacrylate groups of a TPGDA molecule can react with growing polymer chains. longchangchemical.comyoutube.com This creates a three-dimensional network structure, a process known as crosslinking. youtube.com

The properties of TPGDA are summarized in the table below:

PropertyValue
CAS Number 42978-66-5
Molecular Formula C17H28O6
Molecular Weight 328.4 g/mol nih.gov
Appearance Clear, colorless liquid prochema.com
Viscosity Low unisunchem.comsinocurechem.com
Boiling Point 270°C (518°F) longchangchemical.com
Freezing Point -20°C (-4°F) longchangchemical.com
Flash Point 145°C (293°F) longchangchemical.com

Overview of Key Academic Research Trajectories for TPGDA

Academic research involving TPGDA has explored a diverse range of applications, leveraging its unique properties as a crosslinking monomer. Key areas of investigation include:

UV and Electron Beam (EB) Curing: TPGDA is extensively studied as a reactive diluent in formulations for UV and EB curable coatings and inks. prochema.comriverlandtrading.com Its fast curing response and ability to improve properties like scratch resistance and adhesion are of significant interest. riverlandtrading.com

3D Printing: In the field of additive manufacturing, particularly stereolithography (SLA) and digital light processing (DLP), TPGDA is a valuable component in photopolymer resins. riverlandtrading.com Its rapid polymerization enables the fabrication of high-resolution and durable 3D printed objects. riverlandtrading.com One study investigated TPGDA for preparing a thermally stable ink for removable support structures in material jetting. whiterose.ac.uk

Dental Materials: The polymerization characteristics of multifunctional methacrylates are crucial in dental composites. nih.govnih.gov Research has examined the influence of monomers like TPGDA on properties such as volume shrinkage and the final network structure of dental resins. nih.govnih.gov

Biomaterials: The biocompatibility and crosslinking capabilities of TPGDA have led to its investigation for use in biomedical applications, such as in the synthesis of hydrogels for wound healing. sigmaaldrich.com

Composite Materials: TPGDA is used to enhance the properties of composite materials. For instance, it has been shown to effectively promote crosslinking in ultra-high molecular weight polyethylene (B3416737), improving its tribological properties. imim.pl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51247-87-1

Molecular Formula

C17H28O6

Molecular Weight

328.4 g/mol

IUPAC Name

2-[2-[2-(2-methylprop-2-enoyloxy)propoxy]propoxy]propyl 2-methylprop-2-enoate

InChI

InChI=1S/C17H28O6/c1-11(2)16(18)22-9-14(6)20-8-13(5)21-10-15(7)23-17(19)12(3)4/h13-15H,1,3,8-10H2,2,4-7H3

InChI Key

OWDBMKZHFCSOOL-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)COC(=O)C(=C)C)OCC(C)OC(=O)C(=C)C

Origin of Product

United States

Synthesis Methodologies and Derivatization Approaches for Research Applications of Tripropylene Glycol Dimethacrylate

Esterification Reactions for TPGDA Synthesis

The primary method for synthesizing TPGDA is through the direct esterification of tripropylene (B76144) glycol (TPG) with acrylic acid. guidechem.comunisunchem.com This reaction involves the combination of the alcohol (TPG) and the carboxylic acid (acrylic acid) in the presence of a catalyst, with the continuous removal of water to drive the equilibrium towards the formation of the ester product. guidechem.com

The choice of catalyst is pivotal in the esterification process, influencing reaction rates and selectivity.

Methylsulphonic Acid: This strong acid catalyst is effective in promoting the esterification of TPG with acrylic acid. google.com For instance, a preparation method involves reacting tripropylene glycol and acrylic acid with methylsulphonic acid as the catalyst. google.com

Dimethylamino Ethanol (B145695): This compound has been investigated as a catalyst in the synthesis of TPG from 1,2-propylene glycol and propylene (B89431) oxide. google.com The use of dimethylamino ethanol as a catalyst is reported to result in a stable reaction with good controllability, reducing the polymerization of propylene oxide and favoring the desired reaction pathway. google.com This leads to a product with a favorable component distribution and high quality. google.com

Other catalysts employed in the synthesis of related diacrylates or in the production of TPG itself include p-toluenesulfonic acid, tungstosilicic acid, and solid acid catalysts like niobium-based catalysts. guidechem.comsumitomo-chem.co.jp The use of heterogeneous solid acid catalysts presents advantages in terms of ease of separation, recovery, and reuse, contributing to a more environmentally friendly and economical process. sumitomo-chem.co.jp

Optimizing reaction parameters is crucial for maximizing the yield and purity of TPGDA. Key parameters include temperature, pressure, stoichiometric ratios of reactants, and the use of solvents.

Temperature control is a critical factor in TPGDA synthesis. The reaction is typically conducted in a temperature range of 70-115°C. google.com A specific methodology involves heating the initial mixture to 70-90°C and maintaining it for 20-40 minutes, followed by a further increase to 80-115°C for a reflux period of 3-5 hours to complete the reaction. google.com Another process describes heating to 70-80°C for one hour and then maintaining a reaction temperature of 80-91°C for 14-16 hours. google.compatsnap.com In the synthesis of TPG, a precursor to TPGDA, the temperature is controlled between 50-100°C. google.com

The molar ratio of the reactants significantly impacts the product distribution and yield. In the synthesis of TPG, a molar ratio of 1,2-propylene glycol to propylene oxide of 1:2-2.5 is utilized. google.com For TPGDA synthesis, one method employs 50-60 parts of tripropylene glycol to 40-50 parts of acrylic acid. google.com Another formulation uses 44 wt% tripropylene glycol and 37.4 wt% acrylic acid. google.compatsnap.com To drive the reaction to completion, acrylic acid is often used in a 10-15% excess. google.com

Solvents play a crucial role in the esterification process, primarily as an azeotropic agent to remove the water generated during the reaction, thereby shifting the equilibrium towards product formation. guidechem.com Commonly used solvents include toluene, benzene, n-hexane, and cyclohexane. google.comguidechem.com One process utilizes n-hexane as the solvent, while another employs cyclohexane. google.comgoogle.compatsnap.com The choice of solvent can also impact the reaction temperature and the separation of the final product.

ParameterCatalyst SystemTemperature (°C)Pressure (MPa)Stoichiometric Ratio (TPG:Acrylic Acid)Solvent
Method 1 Methylsulphonic Acid70-1150.3-0.550-60 parts : 40-50 partsn-hexane
Method 2 Dimethylamino Ethanol (for TPG synthesis)50-1000.1-0.41 : 2-2.5 (Propylene Glycol:Propylene Oxide)Not specified
Method 3 Methanesulphonic Acid80-91~0.544 wt% : 37.4 wt%Cyclohexane

Reaction Conditions and Parameter Optimization for Yield and Purity

Polymerization Inhibitor Strategies During Synthesis

The synthesis of Tripropylene Glycol Diacrylate, typically achieved through the direct esterification of tripropylene glycol with acrylic acid, necessitates the use of polymerization inhibitors to prevent the spontaneous polymerization of the acrylate (B77674) groups at the elevated temperatures required for the reaction. unisunchem.comguidechem.com This is a critical step to ensure a high yield of the desired monomer and to avoid the formation of unwanted oligomers or polymers in the reaction vessel.

A variety of chemical agents are employed for this purpose, often in combination, to provide effective inhibition throughout the synthesis process. Common inhibitors include phenolic compounds, such as hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ), which act as free-radical scavengers. patsnap.comsigmaaldrich.com Metal salts, particularly those of copper, are also frequently used. patsnap.comgoogle.com These strategies are essential for the clean and efficient production of TPGDA. google.com For instance, patent literature describes specific combinations and concentrations, such as using MEHQ in the range of 1000-3000 ppm, sometimes supplemented with copper salts like copper chloride or ferrous sulfate. google.com Another approach involves a mixture of hydroquinone, MEHQ, phenothiazine, and copper sulfate. guidechem.comgoogle.com

The table below summarizes common polymerization inhibitors and their typical concentrations used during TPGDA synthesis, as derived from process documentation.

InhibitorTypical Concentration (ppm)Reference(s)
Hydroquinone (HQ)100 - 560 patsnap.comguidechem.comgoogle.com
Hydroxyanisole (MEHQ)100 - 3000 sigmaaldrich.comgoogle.comguidechem.comgoogle.com
Phenothiazine50 - 300 guidechem.com
Copper Sulfate300 - 800 guidechem.comgoogle.com
Copper Chloride100 - 300 google.com
Ferrous Sulfate0 - 200 google.com
Hypophosphorous Acid0.23 wt% patsnap.com

Alternative Synthetic Routes to TPGDA and Related Oligomers

While direct esterification is the conventional method for TPGDA synthesis, research into alternative routes and the development of related oligomers is ongoing, driven by the need for improved efficiency, sustainability, and novel material properties.

Development of Polypropylene (B1209903) Glycol Diacrylate Analogues

The synthesis of analogues to TPGDA, such as polypropylene glycol methacrylate (B99206) (PPGM) polymers, provides access to materials with tailored properties. researchgate.net For example, the controlled radical polymerization technique known as atom transfer radical polymerization (ATRP) has been successfully used to synthesize linear and star-like polymers from polypropylene glycol methacrylate monomers. researchgate.net This method allows for precise control over the polymer's molecular weight and results in low polydispersity indices (Mw/Mn < 1.4), indicative of a "living" polymerization process. researchgate.net The synthesis is typically conducted in a solvent like methylethyl ketone at elevated temperatures. researchgate.net Such controlled polymerization techniques open pathways to creating well-defined polymer architectures based on polypropylene glycol backbones, analogous to TPGDA.

Niobium Catalyst Systems for Polyol Synthesis Precursors

The primary precursor for TPGDA is tripropylene glycol. The synthesis of this polyol itself is a key area of research. Traditionally, di- and tripropylene glycols are obtained as byproducts from the hydration of propylene oxide (PO) to produce monopropylene glycol (PG). sumitomo-chem.co.jp To overcome the limitations of this byproduct-dependent supply, dedicated catalytic systems are being developed.

Niobium-based catalysts have emerged as a highly effective option for the selective synthesis of dipropylene glycol (DPG) and tripropylene glycol (TPG) from propylene oxide and water. sumitomo-chem.co.jp Unlike general acid or base catalysts, certain niobium catalysts exhibit high activity and selectivity for producing DPG and TPG while minimizing the formation of heavier polyols. sumitomo-chem.co.jp These catalysts, which have demonstrated long operational lifetimes crucial for industrial applications, are designed to promote the reaction of hydrophilic compounds like water and PG with PO, while suppressing the reaction of more hydrophobic products like TPG with PO. sumitomo-chem.co.jp Niobium compounds, such as niobium oxides and phosphates, are recognized for their strong acid sites and stability, making them suitable for various catalytic processes, including esterification and biomass conversion. researchgate.netmdpi.comufv.brnih.gov

Key Advantages of Niobium Catalysts in Polyol Synthesis

FeatureDescriptionReference
High Selectivity Preferentially catalyzes the formation of DPG and TPG over other polyols. sumitomo-chem.co.jp
High Activity Enables efficient conversion of propylene oxide at industrial scales. sumitomo-chem.co.jp
Long Catalyst Life Demonstrates stability and durability, which is economically favorable for continuous processes. sumitomo-chem.co.jp
Process Control Allows for the design of efficient reactor systems, such as adiabatic fixed bed reactors, by controlling reaction thermodynamics. sumitomo-chem.co.jp

Functionalization and Derivatization of TPGDA for Targeted Research Applications

Modifying the TPGDA molecule allows for the creation of new monomers and polymers with enhanced or specialized functionalities. These strategies aim to improve properties such as flexibility, adhesion, and chemical resistance for specific research and industrial uses.

Chemical Modification Strategies to Enhance Monomer Functionality

One approach to enhance monomer functionality is to incorporate other chemical moieties into the TPGDA backbone during its synthesis. This results in a modified TPGDA with hybrid properties. A patented method describes the preparation of a modified tripropylene glycol diacrylate by reacting a mixture of tripropylene glycol, a polyester-diol, and pentaerythritol (B129877) with acrylic acid. google.com This strategy introduces polyester (B1180765) and additional ester linkages into the final monomer structure, which can alter its physical and mechanical properties compared to standard TPGDA. The selection of co-reactants like polyester-diols allows for the tuning of the final product's characteristics. google.com

Synthesis of TPGDA-Containing Hybrid Monomers

The synthesis of hybrid monomers containing the TPGDA structure is exemplified by the aforementioned modification process. By introducing different polyols into the initial reaction mixture, new, more complex monomers are created. For example, the reaction of acrylic acid with a blend of tripropylene glycol, a polyester-diol (such as one synthesized from phthalic anhydride (B1165640) and diethylene glycol), and pentaerythritol yields a TPGDA-containing hybrid monomer. google.com This approach effectively creates a new class of monomers where the core TPGDA structure is integrated with other functional units, leading to materials with potentially superior performance characteristics for specialized applications.

Components for Synthesis of a Modified TPGDA Hybrid Monomer

ComponentFunctionReference
Tripropylene GlycolBase Polyol; provides flexibility google.com
Polyester-Diol PDCo-polyol; enhances properties google.com
PentaerythritolCo-polyol; increases crosslink density google.com
Acrylic AcidReactant for esterification google.com
Catalyst (e.g., p-toluenesulfonic acid)Accelerates esterification reaction google.com
Polymerization InhibitorPrevents premature polymerization google.com

Polymerization Kinetics and Mechanisms of Tripropylene Glycol Dimethacrylate

Free Radical Polymerization of TPGDA

The free radical polymerization of TPGDA is a chain reaction process involving initiation, propagation, and termination steps. The initiation phase can be triggered by various means, including photoinitiators that generate radicals upon exposure to light.

Photoinitiated Polymerization Kinetics

The kinetics of photoinitiated polymerization of TPGDA are influenced by several factors that dictate the rate and extent of the reaction.

The choice and concentration of the photoinitiator are critical parameters in the photopolymerization of TPGDA. Different photoinitiators exhibit varying efficiencies in absorbing light and generating the free radicals necessary to initiate polymerization. mdpi.comnih.gov For instance, in a study comparing two commercial photoinitiators, Omnirad 2022 and Omnirad 819, significant differences in their effects on photopolymerization kinetics were observed. mdpi.comnih.gov Omnirad 2022, a blend of three compounds, resulted in a considerably higher maximum reaction rate, particularly at lower light intensities, but led to lower maximum conversion in an air atmosphere compared to Omnirad 819. mdpi.comnih.gov

Generally, increasing the photoinitiator concentration leads to a higher rate of initiation and the generation of more radicals, which can result in a higher final conversion. mdpi.comresearchgate.net However, an excessively high concentration can lead to a decrease in the maximum reaction rate due to the limited diffusion of radicals in a highly viscous system. mdpi.com The optimal concentration for achieving maximum conversion is specific to the photoinitiator and the reaction conditions. For example, one study found the optimal concentration of p-methoxybenzoyldiphenylphosphine oxide to be 3% (w/w) at 30°C for the polymerization of a diacrylate monomer. researchgate.net

Table 1: Effect of Photoinitiator Type and Concentration on Polymerization

PhotoinitiatorConcentration (wt%)Light Intensity (mW/cm²)AtmosphereMaximum Reaction Rate (s⁻¹)Final Conversion (%)
Omnirad 20220.520AirHighLower
Omnirad 8190.520AirLowerHigher
Omnirad 2022250AirHigherHigher
Omnirad 819250AirHighHigher
Note: This table is a qualitative representation based on findings in the literature and does not represent specific numerical data.

Light intensity plays a crucial role in the photoinitiated polymerization of TPGDA, directly influencing both the rate of polymerization and the final monomer conversion. researchgate.netnih.gov An increase in light intensity generally leads to a higher generation of free radicals, which in turn enhances the polymerization rate. nih.gov

Table 2: Influence of Light Intensity on TPGDA Polymerization

Light Intensity (mW/cm²)Polymerization RateFinal Conversion
10IncreasesIncreases
20Maximum for unpigmented EA/TPGDAMaximum for unpigmented EA/TPGDA
40Increases for pigmented EA/TPGDAIncreases for pigmented EA/TPGDA
50Maximum for EA/TPGDAMaximum for EA/TPGDA
>50DecreasesDecreases
Note: This table summarizes general trends observed in research studies. researchgate.net

Temperature significantly affects the kinetics of TPGDA photopolymerization. An increase in temperature generally leads to an increase in the polymerization rate. researchgate.netosti.gov This is attributed to the increased mobility of the monomer and growing polymer chains, as well as an increase in the rate constants for propagation and termination. researchgate.net For unpigmented formulations, one study observed that the rate of conversion and ultimate conversion reached their maximum values at 65°C. researchgate.net

The induction period, the initial delay before polymerization begins, is also strongly dependent on temperature. This period is primarily caused by the presence of dissolved oxygen, which inhibits the polymerization process. As the temperature increases, the solubility of oxygen in the acrylate (B77674) monomer decreases, leading to a shorter induction period. osti.gov

Oxygen is a well-known inhibitor of free-radical polymerization. radtech.orgradtech.org It reacts with the initiating and propagating radicals to form peroxy radicals, which are much less reactive towards monomer addition, thereby terminating the polymerization chain. radtech.org This inhibition is particularly pronounced at the surface of the curing film where oxygen from the atmosphere can continuously diffuse into the sample. radtech.org

The presence of oxygen leads to an induction period at the beginning of the polymerization, during which the generated radicals are consumed by reacting with dissolved oxygen. researchgate.net Strategies to mitigate oxygen inhibition include curing in an inert atmosphere (e.g., nitrogen or argon), increasing the light intensity or photoinitiator concentration to generate radicals more rapidly than they are consumed by oxygen, and the addition of oxygen scavengers. mdpi.comresearchgate.net For example, the addition of tetrathiol (PETMP) has been shown to reduce oxygen inhibition in the photopolymerization of a TPGDA-containing resin. researchgate.net

Real-time Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) accessory, is a powerful technique for monitoring the kinetics of photopolymerization reactions. osti.govresearchgate.netpiketech.com This method allows for the continuous measurement of the concentration of functional groups, such as the acrylate double bonds in TPGDA, as the polymerization proceeds. researchgate.net

By monitoring the decrease in the characteristic infrared absorption bands of the acrylate double bonds (e.g., around 810 cm⁻¹ and 1635 cm⁻¹), the rate of monomer conversion can be determined in real-time. researchgate.netyoutube.com This provides valuable data for studying the influence of various parameters like photoinitiator type, light intensity, and temperature on the polymerization kinetics. osti.govresearchgate.net The use of an ATR setup where the sample is irradiated from underneath the ATR element can provide more accurate analysis, especially for opaque resins. piketech.com

Electron Beam (EB) Induced Polymerization and Grafting

Electron beam (EB) processing is a method of initiating polymerization and grafting monomers like Tripropylene (B76144) Glycol Dimethacrylate (TPGDA) onto polymer substrates without the need for a chemical initiator. ichtj.waw.plimim.pl This technique utilizes high-energy electrons to create free radicals on the polymer backbone, which then act as active sites for initiating the graft polymerization of the monomer. semanticscholar.org

Influence of Absorbed Dose on Grafting Yield

The absorbed dose, measured in kilograys (kGy), is a critical parameter in EB-induced grafting, as it directly influences the concentration of free radicals generated on the substrate polymer. ichtj.waw.plsemanticscholar.org Generally, an increase in the absorbed dose leads to a higher number of active sites, which in turn increases the grafting yield (GY). semanticscholar.orgresearchgate.net

In a study involving the grafting of TPGDA onto waste tire dust (WTD), the grafting yield was observed to increase as the absorbed dose was raised from 20 kGy to 60 kGy. researchgate.netunimap.edu.my However, it is a known phenomenon that beyond an optimal dose, the grafting yield may level off or even decrease. semanticscholar.org This can be attributed to the increased probability of radical recombination at higher radical concentrations and potential degradation of the polymer backbone at very high doses. ichtj.waw.plsemanticscholar.org The highest grafting yield for TPGDA onto WTD was achieved at an absorbed dose of 60 kGy. researchgate.netresearchgate.net

Table 1: Effect of Absorbed Dose on TPGDA Grafting Yield Data derived from a study on grafting TPGDA onto Waste Tire Dust (WTD). Conditions: 5 w/v% TPGDA, 60°C, 3 hours.

Absorbed Dose (kGy) Reported Grafting Yield (%) Observation
20 Lower Yield (Specific % not provided) Yield increases with dose. researchgate.netunimap.edu.my
40 Intermediate Yield (Specific % not provided) Yield continues to increase with dose. researchgate.netunimap.edu.my
60 24.72 Maximum yield achieved under these conditions. researchgate.netunimap.edu.my
80 Lower Yield (Specific % not provided) Yield decreases past the optimum dose. researchgate.netunimap.edu.my
100 Lower Yield (Specific % not provided) Further decrease in yield. researchgate.netunimap.edu.my
Effect of Monomer Concentration on Grafting Efficacy

The concentration of the TPGDA monomer is another key factor influencing the efficiency of the grafting process. An increase in monomer concentration generally enhances the grafting yield. researchgate.netunimap.edu.my This is because a higher concentration of monomer molecules increases the likelihood of them being in close proximity to the active radical sites on the polymer backbone, favoring the grafting reaction over radical recombination. researchgate.net

However, this trend often continues only up to a certain threshold. researchgate.netiaea.org Beyond an optimal concentration, the grafting yield may plateau or decrease due to an increase in homopolymerization, where monomer molecules polymerize with each other in the solution rather than grafting onto the substrate. semanticscholar.org This homopolymer can hinder the diffusion of monomer to the active sites on the substrate. In the case of grafting TPGDA onto WTD, the grafting yield was found to increase with monomer concentration, reaching an optimum at 5 w/v%. researchgate.netunimap.edu.my

Table 2: Influence of TPGDA Concentration on Grafting Yield Data derived from a study on grafting TPGDA onto Waste Tire Dust (WTD). Conditions: 60 kGy absorbed dose, 60°C, 3 hours.

TPGDA Concentration (w/v%) Reported Grafting Yield (%) Observation
1 Lower Yield (Specific % not provided) Yield increases with concentration. researchgate.netunimap.edu.my
3 Intermediate Yield (Specific % not provided) Yield continues to increase with concentration. researchgate.netunimap.edu.my
5 24.72 Maximum yield achieved under these conditions. researchgate.netunimap.edu.my
7 Lower Yield (Specific % not provided) Yield decreases past the optimum concentration. researchgate.netunimap.edu.my
10 Lower Yield (Specific % not provided) Further decrease in yield. researchgate.netunimap.edu.my

Thermal Polymerization Kinetics of TPGDA

Thermal polymerization involves the use of heat to initiate the free-radical polymerization of TPGDA, typically requiring a thermal initiator that decomposes at a specific temperature to generate radicals. Thermogravimetric analysis (TGA) shows that TPGDA possesses excellent thermal stability, with its cured film beginning to decompose at 314°C. uychem.com

The kinetics of the thermal polymerization of dimethacrylate resins are complex. As the reaction proceeds and monomer is consumed, the polymerization rate initially increases rapidly to a maximum. kpi.ua Following this peak, the rate decreases as the system's viscosity increases dramatically, leading to diffusion limitations on the reacting species. kpi.ua At very high temperatures (above 120°C for some dimethacrylates), a de-polymerization reaction can become significant, creating an equilibrium that limits the final conversion. kpi.ua

Mechanisms of Network Formation and Crosslinking Density Development

The polymerization of a difunctional monomer like TPGDA results in the formation of a highly crosslinked, three-dimensional polymer network. The final properties of this network are intrinsically linked to the extent of the reaction and the resulting crosslink density.

Role of Double Bond Conversion in Network Evolution

The formation and evolution of the polymer network are directly dependent on the conversion of the acrylate double bonds present in the TPGDA monomer. researchgate.net Each TPGDA molecule has two double bonds, and as these bonds react, they form covalent links between polymer chains, a process known as crosslinking.

The degree of double bond conversion dictates the crosslink density of the network. researchgate.net At low conversion, the system consists mainly of linear or lightly branched polymer chains. As conversion increases, more crosslinks are formed, leading to a gelled network with significantly different properties. Higher crosslink density results in a stiffer material with a higher elastic modulus and glass transition temperature. researchgate.net Studies using near-infrared (NIR) light to polymerize TPGDA have shown that significant double-bond conversion, in some cases exceeding 60%, can be achieved, leading to the formation of a rigid network structure. researchgate.net The rate of polymerization and the final conversion are influenced by factors like initiator concentration and the intensity of the initiation source (e.g., light or heat). researchgate.net The development of a dense network structure is what imparts thermal stability to the cured material by inhibiting thermal oxidative decomposition. uychem.com

Influence of Monomer Structure on Network Development

The structure of the monomer plays a pivotal role in dictating the development and final properties of the polymer network. In dimethacrylate polymerizations, factors such as monomer size, flexibility, and the nature of the backbone significantly influence the polymerization kinetics and the architecture of the resulting crosslinked network.

The flexibility of the monomer is a critical determinant of the polymerization rate and the resulting network structure. For instance, in the polymerization of multiethylene glycol dimethacrylates, it has been observed that the rate of polymerization is influenced by the length of the ethylene (B1197577) glycol bridge. Specifically, the rate of polymerization was found to be greatest for triethylene glycol dimethacrylate (TEGDMA) followed by polyethylene (B3416737) glycol 400 dimethacrylate (PEG400DMA) and then ethylene glycol dimethacrylate (EGDMA). acs.org This trend is attributed to the increased mobility and flexibility conferred by the longer ethylene glycol chains, which facilitates monomer diffusion and propagation reactions.

Furthermore, the chemical structure of the monomer can influence the mechanism of polymerization. For example, in the formation of ionogels via thiol-ene photopolymerization, the structure of the ene monomer was found to dictate whether the reaction proceeded via a dispersion polymerization mechanism, leading to phase-separated structures of interconnected microspheres, or a combination of dispersion and solvent mechanisms. mdpi.com This, in turn, directly impacted the mechanical properties of the resulting ionogels. mdpi.com

The following table summarizes the influence of different monomer structures on network properties based on various research findings:

Monomer/SystemKey Structural FeatureInfluence on Network DevelopmentReference
Multiethylene Glycol DimethacrylatesVarying ethylene glycol chain lengthLonger chains lead to higher polymerization rates due to increased flexibility. acs.org
Bis-GMA/TEGDMAHigh viscosity of bis-GMABis-GMA has a more controlling influence on the polymerization kinetics. nist.gov
Thiol-Ene MonomersAromatic vs. AliphaticThe monomer structure determines the polymerization mechanism (dispersion vs. mixed-mode) and the final mechanical properties of the ionogel. mdpi.com
Dicarboxylic Acid-Epoxy VitrimersCarbon chain length of dicarboxylic acidIncreasing chain length enhances monomer flexibility, leading to a decrease in glass transition temperature. sruc.ac.uk

Gelation Phenomena and Microgel Formation in TPGDA Polymerizations

The polymerization of multifunctional monomers like Tripropylene Glycol Dimethacrylate (TPGDA) is characterized by the formation of a three-dimensional network structure. A key event in this process is gelation, which marks the transition from a liquid state to a solid-like gel with a continuous network structure. This transition is often preceded and accompanied by the formation of microgels.

Microgels are internally crosslinked polymer particles that form in the early stages of polymerization. capes.gov.br Their formation is a hallmark of the free-radical crosslinking polymerization of dimethacrylates like ethylene glycol dimethacrylate (EGDMA). capes.gov.br This phenomenon arises from intramolecular cyclization reactions, where a growing radical chain reacts with a pendant double bond on the same polymer chain, leading to the formation of small, highly crosslinked regions. capes.gov.br

In emulsion copolymerization of methyl methacrylate (B99206) and ethylene glycol dimethacrylate, the introduction of seed latex particles can significantly alter the development of the network structure and the process of microgel formation. u-fukui.ac.jp The characteristics of gelation in such a confined space are influenced by factors like the primary polymer chain length and the concentration of the divinyl monomer. u-fukui.ac.jp

The timing of gelation and the properties of the resulting gel can be influenced by various factors. For instance, in systems involving the mixing of amphiphilic graft and triblock copolymers, gelation can be induced through stereocomplex formation. nih.gov The gelation time and the mechanical strength (storage modulus) of the resulting hydrogel are dependent on the ratio of the different copolymers and the temperature. nih.gov Furthermore, the incorporation of gelatin microgels into a poly(ethylene glycol) dimethacrylate (PEGDM) adhesive has been shown to reduce the cure time and increase the elastic modulus and crosslinking density of the network. nih.gov

Heterogeneity of Crosslinked Networks

Crosslinked polymer networks formed from the polymerization of monomers like TPGDA are inherently heterogeneous. This heterogeneity arises from several sources at different length scales and significantly impacts the material's macroscopic properties.

One of the primary sources of heterogeneity is the non-uniform spatial distribution of crosslinks. mdpi.comaps.org This can result from the random nature of the polymerization process, leading to regions of high and low crosslink density. mdpi.com In photopolymerized thiol-ene networks, varying the stoichiometry between aromatic thiol and acrylate monomers allows for the tuning of network heterogeneity. aps.org

The formation of microgels, as discussed in the previous section, is a major contributor to network heterogeneity. These dense, internally crosslinked regions are embedded within a less crosslinked matrix, creating a structurally and mechanically diverse landscape within the material. capes.gov.br This is also observed in other systems, such as ionogels formed via dispersion polymerization, which result in matrices with phase separation in the form of interconnected microspheres. mdpi.com

The topology of the network, including the presence of loops and dangling chain ends, also contributes to heterogeneity. mdpi.comnih.gov Molecular simulations of poly(ethylene glycol) diacrylate (PEGDA) nanogels have shown that the distribution and connectivity of crosslinked junctions play a crucial role in determining the size and shape of the nanogels. nih.gov Nanogels with higher crosslinking densities tend to have a more globular shape, while those with lower crosslinking densities exhibit more anisotropy. nih.gov

The consequences of network heterogeneity are significant. Studies on heterogeneous bimodal polydimethylsiloxane (B3030410) (PDMS) networks have shown that the introduction of short-chain hyperbranched structures into a long-chain matrix leads to a decrease in the elastic modulus despite an increase in the average crosslinking density. dtu.dk This is attributed to a local softening effect created by the domains of short chains. dtu.dk In contrast, heterogeneous thiol-ene networks have been found to exhibit enhanced mobility deep in the glassy state compared to their homogeneous counterparts. aps.org

The table below provides examples of how heterogeneity manifests in different polymer systems and its effect on their properties.

Polymer SystemSource of HeterogeneityImpact on PropertiesReference
Thiol-Ene NetworksVaried stoichiometry of monomersEnhanced mobility in the glassy state for heterogeneous networks. aps.org
Poly(ethylene glycol) diacrylate (PEGDA) NanogelsDistribution and connectivity of crosslink junctionsAffects the size, shape, and anisotropy of the nanogels. nih.gov
Bimodal PDMS NetworksShort-chain hyperbranched structures in a long-chain matrixLower elastic modulus despite higher average crosslink density. dtu.dk
Ionogels from Thiol-Ene PolymerizationDispersion polymerization mechanismFormation of interconnected microspheres, influencing mechanical strength. mdpi.com

Advanced Mechanistic Studies

Reaction Diffusion-Controlled Termination in Dimethacrylate Polymerizations

In the free-radical polymerization of dimethacrylates, the termination reaction, which involves the combination of two growing polymer radicals, is significantly influenced by diffusion limitations. As the polymerization progresses and the viscosity of the system increases, the mobility of the large macroradicals becomes restricted. Consequently, the termination reaction transitions from being chemically controlled to being diffusion-controlled. rsc.orgcapes.gov.br

Studies on the polymerization of multiethylene glycol dimethacrylates have elucidated the importance of reaction diffusion as a controlling mechanism for termination. acs.org When termination is reaction-diffusion controlled, a proportionality has been observed between the termination kinetic constant and the propagation kinetic constant. acs.org

In the context of copolymerizations, such as that of bis-GMA and TEGDMA, reaction diffusion-controlled termination is a dominant factor as the reaction progresses. nist.gov The kinetic analysis of these systems shows deviations from steady-state assumptions, indicating the controlling influence of diffusion on the termination process. nist.gov

Investigation of Polymerization Shrinkage Mechanisms

A significant consequence of the polymerization of dimethacrylates is volumetric shrinkage. This shrinkage occurs as the monomer molecules, which are initially at van der Waals distances from each other, are converted into a covalently bonded polymer network, resulting in a more compact structure. The magnitude of this shrinkage is a critical parameter in many applications, particularly in dental restorative materials and coatings, as it can lead to the development of internal stresses, loss of adhesion, and the formation of microcracks. nih.govnih.gov

The extent of polymerization shrinkage is directly related to the number of double bonds converted during the reaction. nih.gov Real-time measurements of linear polymerization shrinkage and the degree of monomer conversion using techniques like Fourier-transform infrared spectroscopy have shown a strong positive correlation between the two. nih.gov

The development of shrinkage stress is a complex process that is influenced by several factors, including the rate of polymerization, the point of gelation, and the viscoelastic properties of the developing network. Before the gel point, the material can flow and accommodate the shrinkage with minimal stress development. However, once a rigid network is formed, further polymerization and the associated shrinkage are constrained, leading to the build-up of internal stresses. nih.gov

The composition of the monomer system also plays a crucial role in determining the magnitude of shrinkage and shrinkage stress. For instance, bulk-fill resin composites, which are designed to be placed in larger increments, have been shown to develop lower shrinkage forces compared to conventional flowable and high-viscosity composites. nih.gov This is often attributed to the inclusion of modulators that can slow down the polymerization rate and delay the onset of gelation, allowing for more stress relaxation to occur. nih.gov Furthermore, a negative correlation has been observed between the filler volume content in composites and both linear polymerization shrinkage and shrinkage force. nih.gov

The following table presents data on polymerization shrinkage and related properties for different types of resin composites:

Material TypeLinear Polymerization Shrinkage (%)Shrinkage Force (N)Degree of Conversion (%)Reference
High-Viscosity Bulk-FillLowestLowestVaries nih.gov
Flowable Bulk-Fill (SDR)-Significantly LowerSignificantly Higher nih.gov
Conventional FlowableHigherHigherVaries nih.gov
Conventional High-ViscosityHigherHigherVaries nih.gov

Note: Specific values are not provided in the source, but relative comparisons are highlighted.

Copolymerization Strategies and Network Formation with Tripropylene Glycol Dimethacrylate

Binary Copolymerization Systems Involving TPGDA

Tripropylene (B76144) glycol dimethacrylate (TPGDA) is a difunctional monomer frequently used as a reactive diluent in polymer systems to reduce viscosity and enhance handling characteristics. Its copolymerization with other dimethacrylates is crucial in tailoring the final properties of the resulting polymer networks for various applications, notably in dental restorative materials.

TPGDA with Bisphenol A Glycidyl (B131873) Dimethacrylate (Bis-GMA) Systems

The copolymerization of TPGDA with Bisphenol A glycidyl dimethacrylate (Bis-GMA) is a widely studied system. Bis-GMA is a high molecular weight, viscous monomer known for imparting high strength and stiffness to the polymer network. nist.gov However, its high viscosity and tendency for incomplete conversion necessitate the use of a reactive diluent like TPGDA. nist.govwikipedia.org

The kinetics of Bis-GMA/TPGDA copolymerization are complex and influenced by several factors, including the composition of the monomer mixture, light intensity, and temperature. nih.govbohrium.com The polymerization process is characterized by diffusion-controlled kinetics, where the mobility of the reacting species plays a significant role. nih.govbohrium.com The maximum polymerization rate is notably affected by the light intensity, while the temperature influences the conversion at which this maximum rate is achieved. nih.govbohrium.com Studies have shown that the termination process is dominated by reaction-diffusion control as the polymerization progresses. nist.gov

The composition of the Bis-GMA/TPGDA mixture significantly impacts the final conversion and the resulting network structure. Increasing the proportion of TPGDA, a less viscous and more flexible monomer, generally enhances the mobility of the system, allowing for a higher degree of conversion. nist.govnih.gov Research indicates that mixtures containing 50 wt% to 75 wt% Bis-GMA exhibit the highest maximum polymerization rates, suggesting an optimal balance between the high reactivity of Bis-GMA and the increased mobility provided by TPGDA. nih.govbohrium.com

Table 1: Influence of Monomer Composition on Polymer Properties

PropertyEffect of Increasing TPGDA in Bis-GMA/TPGDA Systems
Viscosity Decreases
Degree of Conversion Generally Increases nih.gov
Maximum Polymerization Rate Optimized at specific Bis-GMA/TPGDA ratios nih.govbohrium.com
Water Sorption Increases nih.gov
Flexural Strength Can be optimized based on composition

The distinct difference in viscosity and molecular structure between Bis-GMA and TPGDA leads to a complex interplay of mobility and reactivity during copolymerization. Bis-GMA is a highly viscous and relatively rigid monomer, while TPGDA is a more flexible and less viscous diluent. nist.govmdpi.com This difference in mobility significantly affects the polymerization kinetics. nist.gov

Hydrogen bonding plays a significant role in the polymerization of dimethacrylate monomers, particularly those containing hydroxyl groups like Bis-GMA. nih.govnih.govresearchgate.net Bis-GMA can form strong intermolecular hydrogen bonds, which contributes to its high viscosity and restricts molecular mobility. nih.govnih.gov These hydrogen bonds can influence the reactivity of the monomers and the structure of the resulting polymer network. nih.govcapes.gov.br

In Bis-GMA/TPGDA systems, the presence of TPGDA can disrupt the hydrogen bonding network of Bis-GMA, leading to a reduction in viscosity and an increase in monomer mobility. nist.gov This disruption facilitates a higher degree of conversion. The strength of hydrogen bonding in the polymer network can also affect its mechanical properties and water sorption. nih.govresearchgate.net

TPGDA with Urethane (B1682113) Dimethacrylates (UDMA)

Urethane dimethacrylates (UDMA) are another important class of monomers copolymerized with TPGDA, often in dental composites. nih.govresearchgate.net UDMA monomers are known for their flexibility, toughness, and potential for high conversion rates. researchgate.netmdpi.com

The copolymerization of TPGDA with UDMA results in networks with varying properties depending on the specific UDMA structure and the comonomer ratio. The urethane linkages in UDMA can participate in hydrogen bonding, which influences the monomer's viscosity and the final properties of the polymer. nih.govresearchgate.net Studies have shown that the mechanical properties, such as flexural strength and hardness, of TPGDA/UDMA copolymers can be tailored by adjusting the composition. nih.govresearchgate.net For instance, a study on a UAT65/TPGDA (70/30 w/w) system reported optimal mechanical properties with a tensile strength of 56.15 ± 3.26 MPa and a Young's modulus of 361.88 ± 32.38 MPa at a specific initiator concentration. researchgate.net

TPGDA with Acrylic Acid and N-Vinylpyrrolidone

In these systems, NVP contributes hydrophilicity and biocompatibility, while acrylic acid introduces pH-responsive carboxylic acid groups. The dimethacrylate component, such as TPGDA, acts as a crosslinking agent, forming a hydrogel network. The properties of the resulting terpolymer, including its swelling behavior, drug release characteristics, and mechanical strength, can be controlled by varying the molar ratios of the three monomers. For example, an increase in the dimethacrylate content leads to a higher degree of crosslinking, resulting in a more rigid and less swellable network. mdpi.com The incorporation of acrylic acid allows the hydrogel to exhibit pH-sensitive swelling, with increased swelling in basic conditions due to the ionization of the carboxylic acid groups.

Terpolymerization and Multi-Monomer Systems with TPGDA

Tripropylene glycol diacrylate is a versatile monomer that can be included in terpolymerization and multi-monomer systems to create polymers with a wide range of properties. As a bifunctional monomer, TPGDA acts as a crosslinker, forming a three-dimensional network structure. specialchem.comallnex.com Its flexible polyether backbone can impart flexibility to the final polymer.

An example of a terpolymer system involves N-vinylpyrrolidone, acrylic acid, and a dimethacrylate crosslinker like TPGDA, as discussed in the previous section. mdpi.comresearchgate.netnih.gov In such systems, the properties are governed by the interplay of the individual monomers. The final characteristics of the terpolymer, such as its mechanical strength, swelling behavior, and responsiveness to external stimuli like pH or temperature, can be finely tuned by adjusting the relative amounts of each monomer in the initial feed.

Graft Copolymerization with TPGDA

Radiation-Induced Graft Polymerization onto Waste Substrates (e.g., waste tire dust)

Radiation-induced graft polymerization is a technique used to modify the surface properties of various substrates. This method has been successfully employed to graft TPGDA onto waste tire dust (WTD). researchgate.netresearchgate.netunimap.edu.my The process involves activating the surface of the WTD using electron beam irradiation, which creates free radicals. These radicals then initiate the polymerization of TPGDA monomers, resulting in TPGDA polymer chains being chemically bonded to the surface of the WTD.

This surface modification of WTD with TPGDA aims to improve its compatibility with polymer matrices when used as a filler in composites. The grafting of TPGDA introduces polar carbonyl groups onto the surface of the non-polar WTD, which can enhance interfacial adhesion with polar polymer matrices. researchgate.netunimap.edu.my Studies have shown that the surface of the grafted WTD appears thicker and more coated compared to the ungrafted material. researchgate.netresearchgate.netunimap.edu.my

Characterization of Grafting Yield and Efficiency

The success of the graft polymerization process is evaluated by determining the grafting yield (GY) and grafting efficiency. The grafting yield is typically calculated as the percentage increase in the weight of the substrate after grafting. Several parameters influence the grafting yield of TPGDA onto WTD, including the absorbed radiation dose, monomer concentration, reaction temperature, and reaction time.

Research has shown that the grafting yield increases with an increase in the absorbed dose, TPGDA concentration, and reaction temperature. researchgate.netunimap.edu.my However, beyond a certain point, a further increase in reaction time may not significantly affect the grafting yield. researchgate.netunimap.edu.my A maximum grafting yield of 24.72% was achieved at an optimal TPGDA concentration of 5 w/v%, an irradiation dose of 60 kGy, a reaction time of 3 hours, and a reaction temperature of 60°C. researchgate.netunimap.edu.my Another study reported a maximum grafting yield of 930% under similar optimal conditions. unimap.edu.my

The successful grafting of TPGDA onto WTD has been confirmed using analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR). The appearance of a new peak corresponding to the carbonyl group (C=O) of the acrylate (B77674) in the FTIR spectrum of the grafted WTD provides evidence of the successful grafting. researchgate.netresearchgate.net

Interpenetrating Polymer Networks (IPNs) Incorporating TPGDA

Interpenetrating Polymer Networks (IPNs) represent a unique class of polymer blends consisting of two or more crosslinked polymers that are at least partially interlaced on a molecular scale. nih.govsemanticscholar.org These networks are not covalently bonded to each other but are physically interlocked, meaning they cannot be separated without breaking chemical bonds. semanticscholar.org The formation of IPNs allows for the combination of distinct, and sometimes contrasting, properties of the constituent polymers to create a new material with enhanced or synergistic characteristics. nih.govresearchgate.net

The synthesis of IPNs can be broadly categorized into two main strategies: sequential and simultaneous. nih.gov

Sequential IPN Formation: In this method, the first polymer network is synthesized and swollen with the monomers and crosslinker of the second polymer. The second monomer is then polymerized and crosslinked in situ.

Simultaneous IPN Formation (SIN): Here, the monomers and crosslinkers for both networks are mixed together and then polymerized concurrently via non-interfering routes, such as different polymerization mechanisms (e.g., chain-growth and step-growth) or catalysts. nih.gov

Tripropylene glycol diacrylate (TPGDA) is a difunctional acrylate monomer frequently used as a reactive diluent and crosslinking agent in polymer systems due to its specific properties. unisunchem.comallnex.com Its structure features a flexible polyether backbone, which imparts good flexibility to the resulting polymer network. allnex.com TPGDA is characterized by low viscosity, high reactivity, and a fast curing rate, particularly in UV and electron beam (EB) initiated free-radical polymerization. unisunchem.comallnex.com These characteristics make it a valuable component for creating one of the networks in an IPN system, where it can modify the properties of a more rigid primary network.

The kinetics of network formation play a critical role in determining the final morphology and thermomechanical properties of the IPN. nih.gov In systems combining different polymerization chemistries, such as those involving a dimethacrylate like TPGDA, the rate of each network's formation can be independently controlled. For example, in dual photoinitiated IPNs, the intensity of the initiating light can be used to manipulate the polymerization kinetics. nih.govrsc.org

Research on IPNs made with tetraethylene glycol dimethacrylate (TEGDMA), a molecule structurally and functionally similar to TPGDA, demonstrates this principle effectively. By varying the intensity of visible light for photoinitiation in a dual-cure system, researchers could control which network gelled first. nih.govrsc.org

At low light intensity (e.g., 0.2 mW/cm²), a copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization can gel first, forming the initial scaffold. nih.govrsc.org

At moderate light intensity (e.g., 20 mW/cm²), the radical-mediated methacrylate (B99206) polymerization gels first, creating a different underlying network structure. nih.govrsc.org

This ability to switch the gelation sequence allows for precise control over the degree of phase separation and the final material properties, representing a sophisticated method for designing IPNs with tailored characteristics. nih.govrsc.org

The table below summarizes findings from a study on a dual-photoinitiated IPN system, illustrating how formation kinetics influence material properties. While this study used TEGDMA, the principles are directly applicable to TPGDA-based IPNs.

Table 1: Influence of Photoinitiation Light Intensity on IPN Properties (TEGDMA/CuAAC System) nih.govrsc.org
Initiating Light IntensityPrimary Gelling NetworkResulting MorphologyKey Thermomechanical Property
Low (0.2 mW/cm²)CuAAC NetworkControlled phase separation, sequential formation trajectoryDistinct thermal transitions for each network
Moderate (20 mW/cm²)TEGDMA NetworkDifferent phase separation behavior, underlying methacrylate scaffoldAltered thermomechanical response due to different network entanglement

The incorporation of a TPGDA network can significantly modify the properties of the primary polymer. In IPNs combining a rigid polymer with a flexible one like poly(TPGDA), the resulting material often exhibits a balance of properties. For instance, studies on IPNs made from polyurethane (PU) and poly(ethylene glycol) diacrylate (PEGDA) showed that the presence of the PU network improved the mechanical properties of the PEGDA network. researchgate.net The resulting IPNs displayed microphase-separated structures with co-continuous morphology, leading to a unique combination of toughness and flexibility. researchgate.net Similarly, reinforcing a dextran (B179266) methacrylate (DexMa) hydrogel with a diacrylate crosslinker in an IPN structure was shown to affect the stiffness of the final system. nih.gov

The table below presents data from research on various diacrylate-based IPNs, highlighting the composition and resulting properties.

Table 2: Composition and Properties of Various Diacrylate-Based IPN Systems
IPN System ComponentsDiacrylate UsedKey Research FindingReference
Polyurethane (PU) and Poly(ethylene glycol) diacrylatePEGDAThe mechanical properties of PEGDA networks were improved by the presence of PU networks, particularly in 75% PU/25% PEGDA IPNs. researchgate.net
Dextran Methacrylate (DexMa) and Calcium Gellan (CaGe)NPGDAThe stiffness of the IPN could be modified by the introduction of the diacrylate crosslinker. nih.gov
Gelatin and Poly(ethylene glycol) diacrylatePEGdATensile creep properties were dependent on the molecular weight of PEGdA and the weight ratio of the components. nih.gov
Collagen and Poly(ethylene glycol) diacrylate/Poly(acrylic acid)PEGDAGrafting between the networks significantly improved the mechanical stability of the IPN hydrogels. nih.gov

Advanced Material System Development Utilizing Tripropylene Glycol Dimethacrylate: Research Perspectives

TPGDA in Photo-Curable Resin Systems for Additive Manufacturing (Material Jetting/Stereolithography)

Tripropylene (B76144) glycol dimethacrylate (TPGDA) is a versatile difunctional acrylate (B77674) monomer recognized for its low viscosity, high reactivity, and the desirable balance of flexibility and hardness it imparts to cured polymers. nih.govresearchgate.net These characteristics make it a valuable component in photo-curable resins for additive manufacturing technologies such as material jetting and stereolithography (SLA). nih.gov Its fast curing speeds under UV or electron beam (EB) radiation contribute to rapid and efficient 3D printing processes. nih.gov

Development of Polymeric Support Inks

In material jetting, a form of additive manufacturing, the fabrication of complex three-dimensional structures with overhanging features necessitates the use of support materials. Research has been conducted into the development of specialized polymeric support inks with TPGDA as a primary component. nih.govmdpi.com An ideal support ink must be jettable, provide adequate structural support during the building process, and be easily removable after fabrication. nih.govnih.gov

A notable development in this area is a TPGDA-based polymeric support ink designed for material jetting systems. nih.govmdpi.com This ink is formulated to be thermally stable and exhibit reliable printability. The research demonstrated that a TPGDA-based formulation could be successfully printed and subsequently removed with ease, enabling the fabrication of intricate geometries like gate-like and propeller structures. nih.govmdpi.com

Role of TPGDA in Modulus and Porosity Control in Cured Structures

The mechanical properties of the cured support structure are critical; it must be strong enough to provide support but weak enough to be easily removed without damaging the primary structure. Research has shown that the modulus and porosity of TPGDA-based cured structures can be effectively controlled. nih.govnih.gov Pure, photocured TPGDA exhibits a relatively high modulus. nih.govmdpi.com

To create a softer, more friable support structure, a strategy analogous to the formation of hydrogels has been employed. mdpi.com By blending TPGDA with a non-reactive, high-boiling-point solvent, it is possible to create a porous, gel-like structure upon UV curing. mdpi.com This is because the solvent does not participate in the photopolymerization of TPGDA, leading to the formation of micro-pores within the cured material. nih.govmdpi.com This induced porosity significantly reduces the mechanical integrity of the support structure, facilitating its removal. nih.gov

Influence of Additives on Cured Structure Formation

Additives play a crucial role in tailoring the properties of TPGDA-based resins for specific applications in additive manufacturing. One key study investigated the use of Triethylene glycol methyl ether (TGME) as an additive to a TPGDA-based support ink. nih.govmdpi.comnih.gov TGME, being a high-boiling-point solvent, was found to be an effective agent for reducing the mechanical properties of the cured TPGDA structure. nih.govmdpi.com

The addition of TGME to the TPGDA formulation led to a significant reduction in the modulus of the photocured structure. Specifically, the modulus was observed to decrease from 575 MPa in a pure TPGDA structure to as low as 27 MPa with the inclusion of 30% TGME. nih.govmdpi.combohrium.com This drastic change is attributed to the formation of a porous internal structure. nih.govmdpi.com From a processing perspective, the addition of TGME also influences the viscosity of the ink, with formulations maintaining a jettable viscosity suitable for material jetting systems. mdpi.com

Interactive Data Table: Effect of TGME Additive on TPGDA Resin Properties

PropertyPure TPGDATPGDA with 30% TGME
Modulus (MPa)57527

TPGDA in Dental Resin Matrix Research (focus on material science, not clinical trials)

In the field of dental materials, resin composites are widely used for restorations. The performance of these composites is heavily dependent on the chemistry of the polymer matrix. TPGDA is one of the multifunctional acrylate monomers that has been explored in dental resin formulations. bohrium.com

Optimization of Monomer Blends for Network Integrity and Conversion

The properties of a dental resin composite, such as its mechanical strength, durability, and resistance to wear, are directly related to the integrity of the cross-linked polymer network and the degree of monomer conversion during polymerization. Researchers often use a blend of monomers to achieve a balance of desired properties. TPGDA, with its linear structure and flexibility, can be incorporated into these blends to modify the characteristics of the final cured resin. bohrium.com

In studies involving UV-cured epoxy acrylate resins, TPGDA has been used in conjunction with other multifunctional acrylates like trimethylol propane (B168953) triacrylate (TMPTA) and 1,6-hexanediol (B165255) diacrylate (HDDA). bohrium.com The inclusion of TPGDA was found to decrease the viscosity of the uncured resin formulation, which can be advantageous for handling and placement of the dental composite. bohrium.com Furthermore, at high concentrations, both TPGDA and TMPTA contributed to the highest resistance against plastic deformation, resulting in increased mar resistance of the cured films. bohrium.com This suggests that TPGDA plays a role in enhancing the surface durability of the resin. The degree of conversion and the glass transition temperature (Tg) are also critical parameters, with the latter being influenced by the crosslinking density, which can be increased by monomers like TMPTA. bohrium.com

Development of Antibacterial Copolymers with TPGDA

Based on the conducted research, there is a notable lack of specific studies focusing on the development of antibacterial copolymers where Tripropylene glycol dimethacrylate is a primary and essential comonomer in dental applications. While there is extensive research into creating antibacterial dental composites by incorporating various antibacterial monomers and agents, these studies predominantly feature other dimethacrylates such as triethylene glycol dimethacrylate (TEGDMA), urethane (B1682113) dimethacrylate (UDMA), and bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) in their resin matrices.

TPGDA as a Crosslinker in Hydrogel Research

This compound (TPGDA) serves as a crucial crosslinking agent in the development of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. The length and flexibility of the tripropylene glycol chain in TPGDA impart specific properties to the resulting hydrogel, such as increased flexibility and a lower crosslinking density compared to shorter-chain dimethacrylates. researchgate.net This makes it a versatile tool for tuning the mechanical and swelling properties of hydrogels for various research applications.

Design and Synthesis of TPGDA-Crosslinked Hydrogel Systems

The synthesis of hydrogels utilizing TPGDA as a crosslinker typically involves the free-radical polymerization of a primary monomer in the presence of TPGDA. This process can be initiated through several methods, with photopolymerization and redox initiation being common academic approaches. researchgate.netnih.gov

Photopolymerization: This technique is widely used due to its rapid curing times and spatial and temporal control over the crosslinking process. nih.gov The synthesis involves creating a precursor solution containing the main monomer (e.g., 2-hydroxyethyl methacrylate (B99206), HEMA), the TPGDA crosslinker, and a photoinitiator, all dissolved in an appropriate solvent, often water. researchgate.net This mixture is then exposed to ultraviolet (UV) light, which activates the photoinitiator, generating free radicals that initiate the polymerization and crosslinking of the monomer and TPGDA, forming the hydrogel network. nih.govresearchgate.net

Redox-Initiated Polymerization: Alternatively, a redox initiator pair, such as ammonium (B1175870) persulfate and N,N,N',N'-tetramethylethylenediamine (TMEDA), can be used to initiate polymerization at room or physiological temperatures. researchgate.net In this method, the monomer, TPGDA crosslinker, and the initiator system are mixed, and the resulting redox reaction generates the free radicals necessary for network formation. researchgate.net

The final properties of the hydrogel, including its porous structure, mechanical strength, and swelling capacity, are directly influenced by the concentration of TPGDA used in the monomer feed. researchgate.net Researchers can precisely control these characteristics by adjusting the monomer-to-crosslinker ratio.

Modeling of Swelling Behavior in Ionic Hydrogels

Ionic hydrogels are "smart" materials that exhibit swelling or de-swelling behavior in response to external stimuli like pH and the ionic strength of the surrounding medium. mdpi.comnih.gov The crosslinking density, which is controlled by the amount of TPGDA, is a critical variable in modeling this behavior. nih.gov

Mathematical models have been developed to understand and predict the complex swelling dynamics of these hydrogels. mdpi.comnih.gov These models often integrate mass transport and solid mechanics, considering the interplay of elastic forces from the polymer network, entropic mixing, and ionic interactions. mdpi.com Research has shown that the swelling process is governed by factors including the pH of the external environment, the concentration of ionizable amine groups within the polymer, and the crosslinking density of the polymer network. nih.gov

For instance, in anionic hydrogels, the swelling ratio can exhibit a bell-shaped curve in response to pH, reaching a maximum swelling of over 100 times its dry weight in pure water. nih.govresearchgate.net As the ionic strength of the surrounding solution (e.g., by adding sodium chloride) increases, the swelling capacity of the hydrogel decreases. nih.govresearchgate.net This is because the counter-ions in the solution shield the fixed charges on the polymer chains, reducing electrostatic repulsion and leading to network contraction. researchgate.net Kinetic models help to analyze these dynamic processes, revealing that the rate of water uptake is distinct from the rate of proton entry, and that swelling equilibrium is often reached when the ionizable groups are fully protonated or dissociated. nih.govresearchgate.net

Interactive Table: Influence of External Stimuli on Ionic Hydrogel Swelling

This table summarizes the typical response of an anionic hydrogel to changes in pH and salt concentration, as described in research findings. nih.govresearchgate.net

pH of External MediumSalt Concentration (M)Typical Swelling Ratio (g water/g polymer)Predominant Effect
Low (e.g., 2.0)0.0015LowProtonation of anionic groups, network collapse
Neutral (e.g., 7.0)0.0015Very High (e.g., ~120)Full dissociation of anionic groups, maximum electrostatic repulsion
High (e.g., 14.0)0.0015ModerateShielding effect from high hydroxide (B78521) ion concentration
Neutral (e.g., 7.0)0.01HighModerate shielding from salt counter-ions
Neutral (e.g., 7.0)0.5LowStrong shielding from high salt concentration, network contraction

TPGDA in Specialty Coatings and Inks (Academic Investigation of Curing Performance)

In the academic investigation of specialty materials like coatings and inks, TPGDA is studied as a reactive diluent and crosslinker that undergoes rapid curing, typically via photopolymerization. The performance of the resulting cured film is highly dependent on the molecular structure of the crosslinker.

The use of TPGDA, with its longer and more flexible propylene (B89431) glycol backbone compared to shorter-chain crosslinkers like ethylene (B1197577) glycol dimethacrylate (EGDMA), results in a polymer matrix that is less rigid and tough. researchgate.net This increased flexibility can be advantageous for applications requiring non-brittle films. Conversely, the longer chain length leads to a lower crosslink density, which can affect properties like solvent resistance and thermal stability. researchgate.net

Research into TPGDA-based systems often involves creating nanocomposites, for example, by dispersing modified montmorillonite (B579905) clay within the TPGDA monomer before curing. researchgate.net The curing process and performance are then evaluated using a suite of analytical techniques:

Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure and the degree of conversion of the acrylate double bonds during polymerization. researchgate.net

X-ray Diffraction (XRD): To analyze the morphology and dispersion of any fillers within the crosslinked TPGDA matrix. researchgate.net

Scanning Electron Microscopy (SEM): To visualize the surface morphology and internal structure of the cured material. researchgate.net

Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked polymer, from which kinetic parameters of decomposition can be calculated. researchgate.net

These investigations provide fundamental insights into how the inclusion of TPGDA influences the final properties of specialty coatings and inks.

Interactive Table: Comparative Properties of Dimethacrylate Crosslinkers

This table contrasts the expected properties of polymer matrices crosslinked with a shorter-chain dimethacrylate versus the longer-chain TPGDA. researchgate.net

PropertyEthylene Glycol Dimethacrylate (Shorter Chain)This compound (Longer Chain)
Matrix Rigidity More rigid and toughMore flexible, less rigid
Crosslink Density HigherLower
Swellability Less swellableMore swellable
Resulting Density HigherLower

TPGDA in Polymeric Micromaterials for Biosensors

While direct research focusing exclusively on TPGDA for biosensors is specific, the principles of its use in hydrogels are directly applicable to the fabrication of polymeric micromaterials for biosensing platforms. These platforms often require the immobilization of biological recognition elements, such as enzymes or antibodies, within a biocompatible matrix.

TPGDA-crosslinked hydrogels can be formulated into various micro-scale formats, such as beads or thin films, to serve as this immobilization matrix. The key function of the TPGDA-formed network is to physically entrap the biomolecules while maintaining their biological activity. The porosity of the hydrogel network, which can be precisely tuned by varying the TPGDA concentration, is critical. nih.gov The pores must be large enough to allow the target analyte to diffuse through the matrix and interact with the immobilized bioreceptor, but small enough to prevent the larger bioreceptor from leaching out. The inherent hydrophilicity and biocompatibility of such hydrogel systems are advantageous for maintaining the function of sensitive biological components.

TPGDA in Organic Molecules with Persistent Luminescence

Recent advances in materials science have focused on developing organic molecules that exhibit long-persistent luminescence (LPL), a phenomenon where a material continues to glow long after the excitation source is removed. nih.govnih.gov A key strategy for achieving this in purely organic systems is to embed a guest luminophore within a suitable host matrix. nih.gov

A crosslinked polymer network formed using TPGDA can serve as an effective host matrix. The primary role of the TPGDA-based polymer is to provide a rigid environment that immobilizes the luminescent guest molecules. This rigidity is crucial for suppressing non-radiative decay pathways that occur due to molecular vibrations and rotations, thereby enhancing luminescence efficiency and lifetime. nih.gov

By trapping the guest molecules, the rigid TPGDA network can stabilize the generation of long-lived excited states, such as triplet excitons, which are fundamental to persistent luminescence phenomena like room-temperature phosphorescence. nih.gov The ability to create stable, charge-separated states between a donor and an acceptor molecule dispersed in the matrix is a key mechanism for LPL, and the polymer host plays a critical role in facilitating and stabilizing these interactions. nih.gov Therefore, TPGDA can be an essential component in the design of flexible, processable organic materials with applications in optical displays, security inks, and bio-imaging. nih.gov

Structural Characterization and Advanced Analytical Methodologies in Tripropylene Glycol Dimethacrylate Polymer Research

Spectroscopic Techniques for Polymerization Monitoring and Network Analysis

Spectroscopic methods are indispensable in the study of Tripropylene (B76144) glycol dimethacrylate (TPGDA) polymerization and the characterization of the resulting polymer networks. These techniques provide real-time data on the reaction kinetics and detailed information about the chemical structure and composition of the polymers.

Real-time Fourier Transform Infrared (FTIR) Spectroscopy for Conversion Tracking

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for monitoring the polymerization of TPGDA. This technique allows for the continuous tracking of the concentration of reactive monomer groups as the polymerization reaction proceeds. The conversion of the monomer to polymer can be followed by monitoring the decrease in the absorption band corresponding to the methacrylate (B99206) C=C double bond.

Attenuated Total Reflection (ATR)-FTIR spectroscopy is a particularly advantageous method for this purpose due to its robust measurements and ability to analyze aqueous samples. nih.gov Several studies have demonstrated the use of FTIR as an in-line or on-line process monitoring tool, with some employing probes that can be directly submerged into the reaction vessel for real-time data acquisition. nih.gov This approach provides a deeper understanding of the cell growth process by enabling the precise tracking of metabolite consumption and expulsion within a bioreactor, allowing for real-time monitoring and adjustments to the process. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Sol-Gel Fraction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural elucidation of TPGDA-based polymers. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to identify individual sugar residues, their anomeric configurations, interglycosidic linkages, and sequencing. nih.gov The chemical environment of a specific nucleus is related to its chemical shift (δ, ppm), while the area of a resonance signal corresponds to the number of nuclei generating that signal. core.ac.uk

Modern NMR spectrometers, equipped with a variety of 1D and 2D experiments, can determine the structures of complex organic molecules, often within a day, using less than 1 mg of sample. researchgate.net For instance, 1H and 13C NMR are commonly used to confirm metabolite identification. researchgate.net The structural elucidation of new natural products heavily relies on various 2D-NMR techniques to determine atom connectivity. researchgate.net

In the context of polymer gels, NMR is used to analyze the sol-gel fraction. Techniques such as magic angle spinning 1H MAS, cross-polarization 13C CP-MAS, and pulse-saturation transfer 13C PST-MAS NMR are utilized to investigate the structure of the polymers in the gel phase. researchgate.net For example, a study on copolymer gels of N-isopropylacrylamide (NiPAAm) and methacrylic acid (MAA) used these NMR methods to compare the structure of interpenetrating networks to that of copolymer gels with the same composition. researchgate.net The analysis of proton lines can reveal the mobility of polymer chains, while 13C CP-MAS can show interactions between different components of the network. researchgate.net Furthermore, the analysis of the sol fraction (the portion of the polymer that is soluble and can be extracted) can provide insights into the unreacted monomer and the low molecular weight polymer chains that are not incorporated into the crosslinked network.

Raman Spectroscopy for Material Characterization

Raman spectroscopy is another valuable tool for the characterization of TPGDA-based materials. It provides information about the vibrational modes of molecules and can be used to identify the chemical composition and structure of the polymer. Raman spectra of materials like triethylene glycol (TEG) show characteristic peaks that can be used for identification. researchgate.net This non-intrusive technique is particularly useful for analyzing samples in various states, including liquids in pressurized environments. researchgate.net While specific detailed research findings on the application of Raman spectroscopy to TPGDA are not as prevalent in the provided context, the principles of the technique are broadly applicable to polymer characterization.

Coupled UV-Vis/FT-NIR Spectroscopy for Kinetic Analysis

The combination of Ultraviolet-Visible (UV-Vis) and Fourier Transform Near-Infrared (FT-NIR) spectroscopy offers a powerful method for real-time monitoring of polymerization reactions. figshare.comresearchgate.net This coupled technique allows for the simultaneous tracking of the rates of light absorption and the consumption of initiator and monomer. figshare.comresearchgate.net From a single set of experiments, it is possible to calculate dynamic and previously hard-to-measure parameters such as quantum yields of initiator consumption, initiation, and polymerization, as well as photosensitivity. figshare.comresearchgate.net

This approach has been successfully applied to study the kinetics of visible-light-induced polymerization of hydrogels. nih.govrsc.orgresearchgate.net For example, in the study of poly(ethylene glycol) diacrylate (PEGDA) hydrogels initiated by eosin, this technique was used to monitor the concentrations of the chromophore (eosin) and the monomer's reactive groups simultaneously. nih.govrsc.orgresearchgate.net This allowed researchers to investigate the role of oxygen in the initiation and polymerization processes and to understand the mechanisms of oxygen inhibition. nih.govrsc.orgresearchgate.net The ability to extract kinetic information by accounting for changes in refractive index and scattering is a key advantage of this coupled technique. nih.govrsc.orgresearchgate.net

Chromatographic and Extraction Techniques for Monomer Conversion and Network Composition

Chromatographic and extraction techniques are fundamental for determining monomer conversion and analyzing the composition of TPGDA-based polymer networks. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method to identify and quantify residual monomers like TPGDA in various materials. researchgate.net For instance, a study on paper packaging found TPGDA in all tested packages at concentrations ranging from 40 mg·kg⁻¹ to 222 mg·kg⁻¹. researchgate.net

Extraction is a crucial first step in these analyses. The process typically involves using a suitable solvent to separate the unreacted monomer and other low molecular weight components from the polymer network. Subsequent analysis of the extract by chromatographic methods provides quantitative data on the amount of monomer that did not participate in the polymerization reaction.

The conventional production of TPGDA often involves an esterification reaction followed by neutralization, extraction, and water washing to remove unreacted acrylic acid, catalysts, and polymerization inhibitors. patsnap.comgoogle.com These extraction and washing steps are critical for the purity of the final product. google.com

Morphological and Microstructural Analysis of TPGDA-Based Polymers

Scanning Electron Microscopy (SEM) for Surface and Fracture Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and fracture surfaces of TPGDA-based polymers and composites. This technique provides high-resolution images that reveal details about the material's microstructure, which is influenced by polymerization conditions and the incorporation of other materials.

In studies involving the radiation-induced grafting of TPGDA onto waste tire dust (WTD), SEM analysis has been crucial. researchgate.netunimap.edu.my The surface morphology of WTD grafted with TPGDA appears thicker, more swollen, and coated in comparison to ungrafted WTD. unimap.edu.my This is attributed to the integration of the TPGDA monomer into the WTD backbone, leading to a significant expansion of the WTD's average diameter. unimap.edu.my The images confirm the successful formation of graft copolymers, providing visual evidence that complements spectroscopic data. researchgate.netunimap.edu.my

X-ray Diffraction (XRD) for Crosslinked Network Structure

X-ray Diffraction (XRD) is a powerful, non-destructive technique for investigating the structural properties of materials, including polymeric systems. mdpi.com While traditionally used for crystalline materials, XRD can also provide valuable information about the amorphous and semi-crystalline nature of crosslinked TPGDA polymers. The technique probes the arrangement of atoms and molecules, offering insights into the degree of crystallinity, crystallite size, and crystallographic texture. mdpi.com

For polymeric thin films, XRD presents challenges due to the low atomic number of carbon, which results in low X-ray scattering intensity. mdpi.com However, advanced XRD techniques and measurement geometries, such as the Bragg-Brentano geometry, can compensate for low signal intensity. mdpi.com

In the study of acrylic polymer emulsions, Small-Angle X-ray Scattering (SAXS), a related technique, has been used to characterize the structure of the polymer particles and the films they form upon drying. spring8.or.jp These studies reveal that the emulsion particles can pack into a hexagonal close-packed structure during film formation. spring8.or.jp The analysis of the scattering profiles provides information on the particle size and the inter-particle arrangement, which are crucial for understanding the mechanical properties of the final film. spring8.or.jp

Positron Annihilation Lifetime Spectroscopy (PALS) for Free Volume Analysis

Positron Annihilation Lifetime Spectroscopy (PALS) is a highly sensitive, non-destructive technique used to probe the free volume at the atomic and molecular level within polymeric materials. ortec-online.commdpi.comnih.govnih.gov This method provides unique information about the size, distribution, and concentration of free volume holes, which are sub-nanometric cavities between and within polymer chains. ortec-online.commdpi.comresearchgate.net These free volume characteristics are directly correlated with many important physical, mechanical, and transport properties of polymers. ortec-online.commdpi.com

The fundamental principle of PALS involves the annihilation of positrons, the antiparticles of electrons, within the material. nih.gov When a positron is introduced into a polymer, it can form a quasi-stable state with an electron, known as positronium (Ps). nih.govnih.gov Due to exchange repulsion, this Ps atom tends to localize in the open spaces or free volume holes of the polymer structure. mdpi.com The lifetime of the ortho-positronium (o-Ps) component of the annihilation spectrum is directly related to the size of the cavity in which it is trapped. ortec-online.comicm.edu.pl

PALS has been effectively used to study the microstructural changes during the photopolymerization of dimethacrylate-based systems. chemicalpapers.com It has been observed that the lifetime of o-Ps reflects the changes in the local free volume as the monomers cross-link to form a polymer network. chemicalpapers.com For instance, studies have shown that faster cross-linking leads to a more reduced local free volume in the final polymer structure. chemicalpapers.com This technique can differentiate the free volume characteristics based on sample thickness and curing time. chemicalpapers.com

The data obtained from PALS measurements typically includes multiple lifetime components. The longest-lived component is associated with the o-Ps annihilation and is used to calculate the mean radius of the free volume sites, while its intensity is related to the concentration of these sites. ortec-online.com

Table 1: Positron Annihilation Lifetime Spectroscopy (PALS) Parameters and Their Interpretation in Polymer Analysis

PALS ParameterPhysical InterpretationSignificance in Polymer Research
o-Ps Lifetime (τ₃ or τₒ-ₚₛ) A measure of the average size of the free volume holes in the polymer matrix. ortec-online.comchemicalpapers.comCorrelates with properties such as gas permeability, diffusion, and mechanical behavior. ortec-online.com
o-Ps Intensity (I₃) Proportional to the concentration or density of free volume holes. ortec-online.comresearchgate.netIndicates the number of free volume sites, which can influence properties like blend miscibility and physical aging. ortec-online.comresearchgate.net

This table summarizes the key parameters obtained from PALS analysis and their significance in understanding the microstructure of polymers.

Optical Microscopy for Emulsion Microstructure

Optical microscopy is a fundamental and accessible technique for the characterization of emulsion microstructures, providing direct visual information about droplet size, distribution, and stability. imim.plresearchgate.net In the context of TPGDA research, it is particularly useful for studying oil-in-water emulsions where TPGDA is the oil phase. imim.plaip.org

The stability of a TPGDA emulsion is critical for its application, and optical microscopy allows for the direct observation of destabilization phenomena such as droplet aggregation and flocculation. imim.pl In a study on the emulsion stability of TPGDA in water, optical microscopy was used to assess the effect of surfactant concentration. imim.plaip.org The results showed that at an optimal surfactant concentration, no droplet aggregation or flocculation was observed, indicating a stable emulsion. imim.plaip.org This visual evidence is a powerful complement to other characterization methods like creaming index and phase separation observations. imim.pl

The procedure typically involves placing a drop of the emulsion on a microscope slide, covering it with a coverslip, and observing it under magnification. imim.pl The images captured can reveal the uniformity of droplet size and their dispersion within the continuous phase. imim.pl

Thermal Analysis Techniques in Polymer Research

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. plymouth.ac.uk These techniques are pivotal in polymer research for determining thermal stability, degradation kinetics, and various thermal transitions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Kinetics

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. plymouth.ac.ukresearchgate.net This technique is primarily used to determine the thermal stability and composition of materials, including TPGDA-based polymers and their composites. plymouth.ac.uk

TGA provides quantitative information about the mass loss associated with decomposition, oxidation, or dehydration. youtube.com The resulting TGA curve plots mass percentage against temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability. youtube.com In some cases, TGA is coupled with other techniques like Fourier Transform Infrared Spectroscopy (FT-IR) to identify the gaseous products evolved during decomposition, providing insights into the degradation mechanism. youtube.com

For TPGDA-containing materials, TGA can be used to assess how the incorporation of TPGDA as a crosslinking agent affects the thermal stability of the resulting polymer. researchgate.net For example, in studies of wood-polymer nanocomposites, TGA has been used to show that the incorporation of nanoclay can enhance the thermal properties of the composite. matec-conferences.org Similarly, in the analysis of dental composites, TGA helps determine the temperature of significant initial mass loss, which is a critical parameter for establishing heat treatment protocols. researchgate.net

Table 2: Key Parameters from Thermogravimetric Analysis (TGA)

TGA ParameterDescriptionSignificance
Onset Decomposition Temperature (Tonset) The temperature at which significant mass loss begins.Indicates the initiation of thermal degradation and is a primary measure of thermal stability.
Peak Decomposition Temperature (Tpeak) The temperature at which the rate of mass loss is at its maximum (from the derivative TGA curve).Provides information about the kinetics of the degradation process.
Residual Mass The percentage of the initial mass remaining at the end of the analysis.Can indicate the amount of inorganic filler or char formation. youtube.com

This table outlines the principal parameters derived from TGA curves and their importance in evaluating the thermal properties of polymers.

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.deeag.comresearchgate.net DSC is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.deplastics.toray It can also be used to investigate polymerization kinetics. mdpi.com

When TPGDA is used in photopolymerization, photo-DSC can be employed to monitor the heat flow during the curing process. mdpi.com The exothermic peak observed corresponds to the polymerization reaction, and the area under the peak is proportional to the total heat of polymerization, which can be related to the degree of conversion. mdpi.com Isothermal photo-DSC experiments can be used to study the effect of UV light intensity and exposure time on the curing degree. mdpi.com

DSC is also crucial for characterizing the thermal properties of the final TPGDA-based polymer. The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.detainstruments.com This transition is observed as a step-like change in the heat flow signal on the DSC curve. tainstruments.com For semi-crystalline polymers, DSC can also determine the melting point, which appears as an endothermic peak. plymouth.ac.ukeag.com

In the context of composite materials containing TPGDA, DSC can be used to evaluate the effect of fillers or other additives on the thermal transitions of the polymer matrix. researchgate.net For instance, the Tg of a composite can provide insights into the interaction between the polymer and the filler. researchgate.netmatec-conferences.org

Table 3: Thermal Transitions Measured by Differential Scanning Calorimetry (DSC)

Thermal TransitionDescriptionAppearance on DSC Curve
Glass Transition (Tg) The reversible transition in amorphous materials from a hard, glassy state to a rubbery state. hu-berlin.deA step-like change in the baseline heat flow. tainstruments.com
Crystallization (Tc) The process where a polymer organizes from a molten or amorphous state into a crystalline structure upon cooling.An exothermic peak. plymouth.ac.uk
Melting (Tm) The transition of a crystalline solid to a liquid state upon heating.An endothermic peak. eag.com
Curing/Polymerization The chemical reaction that leads to the formation of a polymer network.An exothermic peak. mdpi.com

This table summarizes the common thermal transitions observed in polymers using DSC and their characteristic appearance on the thermogram.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Crosslink Density

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the mechanical and viscoelastic properties of polymeric materials like those derived from Tripropylene glycol dimethacrylate (TPGDA). By applying an oscillatory force to a sample and measuring its response, DMA can determine key parameters such as the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ) as a function of temperature or frequency. researchgate.net These parameters provide insight into the material's stiffness, energy dissipation, and transitional behaviors.

The storage modulus (E') represents the elastic response of the material, indicating its ability to store energy and behave like a solid. For a crosslinked TPGDA polymer, E' is high in the glassy state (at low temperatures) and decreases significantly through the glass transition region before reaching a relatively stable, lower value in the rubbery plateau region above the glass transition temperature (Tg). The loss modulus (E'') signifies the viscous response, or the material's capacity to dissipate energy as heat. The peak of the loss modulus curve is often associated with the glass transition.

The ratio of the loss modulus to the storage modulus is known as tan delta (tan δ) , or the damping factor. researchgate.net The peak of the tan δ curve is a commonly used, sensitive indicator of the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.nettainstruments.com

A crucial application of DMA in TPGDA polymer research is the determination of crosslink density , a measure of the number of crosslinks within the polymer network. The height of the storage modulus in the rubbery plateau (E'rubbery), the region above the Tg, is directly related to the crosslink density. mdpi.com According to the theory of rubber elasticity, the crosslink density (νe) can be calculated from the storage modulus in this region using the following equation:

E' = 3νeRT tainstruments.com

where:

E' is the storage modulus in the rubbery plateau.

νe is the crosslink density (in mol/m³).

R is the universal gas constant (8.314 J·K⁻¹·mol⁻¹).

T is the absolute temperature (in Kelvin) at which E' is measured.

An increase in the concentration of a crosslinking agent like TPGDA in a polymer system typically leads to a higher storage modulus in the rubbery region and a higher glass transition temperature, reflecting a more densely crosslinked and rigid network structure. uvebtech.com

Table 1: Representative DMA Data for a Crosslinked TPGDA Polymer

This table illustrates typical data obtained from a DMA temperature scan for a photopolymerized TPGDA-based material.

Temperature (°C)Storage Modulus (E') (MPa)Loss Modulus (E'') (MPa)Tan Delta (tan δ)
252500750.030
4022001540.070
5018003600.200
609004500.500
652002201.100
7050801.600
8025301.200
1001550.333
12014.530.207

Rheological Studies during TPGDA Polymerization

Rheological studies are essential for monitoring the transformation of low-viscosity monomers like Tripropylene glycol diacrylate (TPGDA) into a solid, crosslinked polymer network, a process often completed in seconds under UV radiation. tainstruments.com Photo-rheology, which combines a rheometer with a UV light source, is particularly well-suited for tracking the rapid changes in viscoelastic properties during photopolymerization. allnex.com

During polymerization, the material transitions from a liquid to a solid. This evolution is monitored by measuring the storage modulus (G') and the loss modulus (G'') as a function of time. allnex.com

G' (Storage Modulus): Represents the elastic (solid-like) character of the material. At the start of the reaction, G' is very low as the material is a liquid.

G'' (Loss Modulus): Represents the viscous (liquid-like) character. Initially, G'' is higher than G', confirming the liquid state of the monomer.

Upon exposure to UV light, the polymerization is initiated, leading to the formation and growth of polymer chains and crosslinks. This causes a rapid and significant increase in both G' and G''. A critical event in this process is the gel point , which marks the transition from a viscous liquid to an elastic gel. allnex.com Rheologically, the gel point is typically identified as the time at which the storage modulus (G') becomes equal to the loss modulus (G''). Beyond the gel point, G' continues to increase dramatically and surpasses G'', indicating the formation of a sample-spanning network with dominant solid-like properties. The final plateau value of G' is indicative of the stiffness and network density of the fully cured polymer. allnex.com

This in-situ monitoring provides critical data on the curing kinetics, including the induction time, the rate of polymerization, and the time required to reach a fully cured state. This information is vital for optimizing processing parameters in applications such as coatings, inks, and additive manufacturing. tainstruments.com

Table 2: Illustrative Rheological Data for the UV Photopolymerization of TPGDA

This table presents a typical dataset from a photo-rheology experiment, showing the evolution of the storage and loss moduli during the UV curing of a TPGDA formulation.

Time (seconds)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)State (G'' vs G')
0.00.110Liquid-like (G'' > G')
0.51.525Liquid-like (G'' > G')
1.080150Liquid-like (G'' > G')
1.2500500Gel Point (G' = G'')
1.55,0002,000Solid-like (G' > G'')
2.0100,00015,000Solid-like (G' > G'')
5.0800,00050,000Solid-like (G' > G'')
10.01,500,00065,000Solid-like (G' > G'')
20.01,550,00066,000Cured Solid (Plateau)

Degradation Pathways and Environmental Fate Studies of Tripropylene Glycol Dimethacrylate Based Materials

Thermal Degradation Mechanisms of Cured TPGDA Resins

Cured TPGDA resins, forming a dense three-dimensional network, generally exhibit significant thermal stability. uychem.com Thermogravimetric analysis (TGA) data indicates that cured films of TPGDA begin to decompose at approximately 314°C and experience an 80% weight loss by 418°C. uychem.com The introduction of tripropylene (B76144) glycol segments into the polymer structure enhances the flexibility of the cross-linked network, which, combined with the dense structure formed during polymerization, helps to inhibit thermal oxidative decomposition. uychem.com

Isoconversional kinetic analysis is a powerful method used to study the kinetics of the thermal degradation of polymers without assuming a specific reaction model. researchgate.netaston.ac.uk This "model-free" approach allows for the determination of the activation energy (Eα) of the decomposition process as a function of the degree of conversion (α). researchgate.netbas.bg For dimethacrylate copolymers, thermogravimetric analysis (TGA) is typically performed at multiple heating rates (e.g., 2.5, 5, 10, and 20 °C/min). researchgate.net

The kinetic analysis of thermal degradation is often described by the fundamental rate equation:

dα/dt = k(T)f(α)

where:

dα/dt is the rate of conversion

k(T) is the temperature-dependent rate constant

f(α) is the reaction model function

The rate constant, k(T), is typically expressed by the Arrhenius equation. By analyzing the TGA data collected at different heating rates, methods like the Flynn-Wall-Ozawa (FWO) or Friedman analysis can be applied to calculate the activation energy at various stages of degradation. researchgate.netaston.ac.ukbas.bg Studies on similar dimethacrylate systems have shown that the activation energy can vary significantly with the extent of conversion, reflecting the complexity of the degradation process which may involve multiple steps. researchgate.netbas.bg For instance, in one study on a comb-shaped polymer, the activation energy was found to decrease as the conversion increased. bas.bg

Thermogravimetry coupled with infrared spectroscopy (TG-IR) is a technique used to identify the gaseous products evolved during the thermal decomposition of a material. As the sample is heated in the thermogravimetric analyzer, the off-gases are directed into an IR spectrometer for real-time analysis. mdpi.com

For polymers containing ester and ether linkages, such as TPGDA, the decomposition process can be complex. In studies of analogous polymers like polypropyleneglycolfumaratephthalate:acrylic acid (p-PGFPh:AA) copolymers, TG-IR analysis has been instrumental. mdpi.com The analysis of decomposition products from these related polymers reveals the evolution of carbon dioxide (CO2) and carbon monoxide (CO). mdpi.com The IR spectrum of the evolved gases from a p-PGFPh:AA copolymer showed a wide band with a maximum at 1719.11 cm⁻¹, which is characteristic of the C=O carbonyl groups from ester bond scission. mdpi.com Additionally, absorption bands corresponding to C-H linkages (around 2945 cm⁻¹) and C-O/C-O-C groups (1060-1450 cm⁻¹) were identified. mdpi.com

Based on the structure of TPGDA, the expected degradation products would likely include CO, CO₂, and various low-molecular-weight hydrocarbons and oxygenates resulting from the fragmentation of the tripropylene glycol and acrylate (B77674) units. The characteristic IR spectrum of TPGDA itself shows a strong peak for the carbonyl group (C=O) at 1720 cm⁻¹ and C-O-C stretching bands at 1271 cm⁻¹ and 1193 cm⁻¹. imim.pl

The thermal stability of a cured TPGDA resin is highly dependent on its three-dimensional network structure. uychem.com Key factors include crosslink density, the presence of intramolecular modifications, and network defects. mdpi.comresearchgate.net

Crosslink Density : Generally, a higher crosslink density leads to increased thermal stability. mdpi.com A more densely cross-linked network restricts the thermal motion of polymer chains, thus requiring more energy to initiate bond scission. The dense network formed by TPGDA polymerization is a primary reason for its good thermal resistance. uychem.com

Structural Factor Influence on Thermal Stability Rationale
High Crosslink Density IncreasesRestricts chain mobility and requires higher energy for bond scission. uychem.commdpi.com
Flexible Glycol Segments IncreasesAllows for dissipation of thermal stress within the network. uychem.com
Network Defects DecreasesUnreacted groups and loops can be less stable and act as initiation points for degradation.

Hydrolytic Degradation of TPGDA-Containing Polymers

Hydrolytic degradation involves the scission of chemical bonds through reaction with water. While TPGDA itself is considered to have a low potential for hydrolysis, polymers formed from it contain numerous ester linkages that are susceptible to this form of degradation over time. arkema.com

The primary sites for hydrolytic attack in TPGDA-based polymers are the ester groups (-COO-) that link the acrylate units to the tripropylene glycol backbone. nih.govnih.gov Ester hydrolysis is a well-documented degradation mechanism for many polymers used in various environments. nih.govresearchgate.net The reaction involves the cleavage of the ester bond, typically catalyzed by acidic or alkaline conditions, resulting in the formation of a carboxylic acid and an alcohol.

The rate of hydrolytic degradation of TPGDA-containing polymers is significantly influenced by environmental conditions, most notably the pH of the surrounding medium.

pH : The hydrolysis of ester linkages is subject to specific acid or base catalysis. Studies on other polymers containing ester bonds, such as poly(ethylene glycol) diacrylate (PEGDA) and poly(γ-glutamic acid) derivatives, have demonstrated that the degradation rate increases in both acidic (low pH) and alkaline (high pH) conditions compared to a neutral pH. nih.govnih.gov Alkaline conditions, in particular, can accelerate the hydrolysis of the polymer. nih.gov In acidic environments, the generation of carboxylic acid groups from the initial hydrolysis can create an autocatalytic effect, further accelerating the degradation process. nih.gov

Environmental Factor Effect on Hydrolysis Rate Mechanism
Low pH (Acidic) AcceleratesAcid catalysis of the ester bond cleavage; potential for autocatalysis by carboxylic acid products. nih.gov
Neutral pH Slowest RateGeneral hydrolysis occurs but at a slower pace compared to acidic or alkaline conditions.
High pH (Alkaline) AcceleratesBase-catalyzed hydrolysis (saponification) of the ester linkages is typically faster than acid-catalyzed hydrolysis. nih.gov

Biodegradation Research of TPGDA and its Degradation Products

The breakdown of TPGDA in biological systems is a key area of investigation. Research has primarily focused on the role of microorganisms and the subsequent effects of the degradation byproducts.

Microorganism-Mediated Degradation Pathways

The biodegradation of TPGDA is largely attributed to the action of microorganisms. mdpi.com While specific studies detailing the complete microbial degradation pathway of TPGDA are limited, the initial step is understood to involve the enzymatic hydrolysis of the ester linkages within the TPGDA molecule. This process is catalyzed by esterases produced by various microorganisms, leading to the formation of tripropylene glycol and methacrylic acid. plos.orgresearchgate.net

Further degradation of these initial byproducts can occur. For instance, some bacteria have demonstrated the ability to catabolize polyacrylates, which share structural similarities with the methacrylic acid backbone. researchgate.net The complete mineralization of glycols, such as those that form the backbone of TPGDA, by bacterial consortia under aerobic conditions has also been reported for similar compounds. nih.gov The specific microorganisms capable of mediating these degradation steps for TPGDA are an active area of research.

Influence of Degradation Products on Microbial Growth

The degradation products of TPGDA, particularly triethylene glycol (a structurally similar compound often used in studies), have been shown to influence the growth and virulence of certain microorganisms. A notable example is the effect of triethylene glycol on Streptococcus mutans, a primary bacterium associated with dental caries. plos.orgresearchgate.netnih.gov

Studies have demonstrated that triethylene glycol can accelerate the growth of S. mutans. nih.gov Furthermore, it has been shown to up-regulate the expression of virulence-associated genes in this bacterium, particularly in biofilm environments and at acidic pH levels that are characteristic of carious lesions. plos.orgresearchgate.netresearchgate.net This includes genes responsible for the production of glucosyltransferases, enzymes that synthesize the extracellular polysaccharides essential for biofilm formation. plos.orgresearchgate.netnih.gov The increased expression of these virulence factors can promote the pathogenicity of S. mutans and potentially contribute to the development of secondary caries around dental restorations. plos.orgresearchgate.net

Table 1: Effect of Triethylene Glycol (TEG) on Streptococcus mutans Gene Expression

GeneFunctionEffect of TEGpH DependenceReference
gtfBGlucosyltransferase (biofilm formation)Up-regulatedMore significant at pH 5.5 plos.orgresearchgate.netnih.gov
gtfCGlucosyltransferase (biofilm formation)Up-regulatedMore significant at pH 5.5 plos.orgresearchgate.net
gbpBGlucan-binding protein (biofilm formation)Up-regulatedMore significant at pH 5.5 plos.orgresearchgate.net
comCDECompetence-stimulating peptide system (quorum sensing)Up-regulatedMore significant at pH 5.5 plos.orgresearchgate.net
atpHComponent of ATP synthase (acid tolerance)Up-regulatedMore significant at pH 5.5 plos.org
yfiVPutative transcription regulatorModulatedpH-dependent (5.5 vs. 7.0) nih.gov

Environmental Mobility and Fate Research

Understanding the movement and persistence of TPGDA in the environment is crucial for assessing its potential ecological impact. Research in this area examines its behavior in water, soil, and its potential to accumulate in living organisms.

Potential for Volatilization from Water and Soil

Volatilization from soil is a more complex process, influenced by factors such as soil type, moisture content, and the strength of adsorption of the chemical to soil particles. rivm.nlsnu.ac.kr Generally, compounds with low vapor pressure and strong adsorption to soil have lower volatilization rates. nih.gov Given TPGDA's properties, significant volatilization from soil is not expected to be a primary fate process.

Adsorption and Mobility in Soil Systems

The movement of TPGDA through soil is largely governed by its adsorption to soil particles. californiaagriculture.orgnih.gov The extent of adsorption is influenced by the chemical's properties and the soil's characteristics, such as organic matter and clay content. californiaagriculture.orgconicet.gov.ar Chemicals with low octanol-water partition coefficients (log Pow), like propylene (B89431) glycols, tend to have low affinity for soil and sediment, making them more mobile. nih.gov

While a specific soil adsorption coefficient (Koc) for TPGDA is not widely reported, its chemical structure suggests it would behave similarly to other glycols, which are generally mobile in soil. nih.gov This mobility means that TPGDA has the potential to leach from the soil surface and enter groundwater systems. The actual rate of movement will depend on the specific soil composition and environmental conditions. researchgate.net

Atmospheric Degradation Pathways (e.g., reaction with hydroxyl radicals, ozone)

The atmospheric fate of Tripropylene glycol dimethacrylate (TRPGDMA) is determined by its reactions with key atmospheric oxidants, primarily hydroxyl radicals (•OH) and ozone (O₃). These reactions lead to the degradation of the molecule, influencing its persistence and potential for long-range transport in the atmosphere.

Reaction with Hydroxyl Radicals:

A study using pulse radiolysis has investigated the reactions of hydroxyl radicals with various acrylates, including tri(propylene glycol) diacrylate. nih.gov This work confirms that hydroxyl radicals react with the C=C bond of the methacrylate (B99206) group. nih.gov For similar molecules like butyl acrylate, the rate constant for this reaction is on the order of 1.5 x 10¹⁰ dm³ mol⁻¹ s⁻¹. nih.gov This high reactivity suggests a short atmospheric lifetime for TRPGDMA. The degradation products would likely be various oxygenated compounds resulting from the subsequent reactions of the initial radical adducts with other atmospheric species.

Theoretical studies on the atmospheric degradation of other unsaturated compounds initiated by OH radicals have shown that the reaction typically proceeds via addition to the double bond, leading to the formation of intermediate radicals that can then undergo further reactions, including the addition of O₂ and subsequent decomposition into smaller, more stable products like aldehydes, ketones, and carboxylic acids. nih.gov

Reaction with Ozone:

Ozonolysis is another potential atmospheric degradation pathway for this compound, involving the cleavage of its carbon-carbon double bonds by ozone. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction is a well-known process for alkenes, which are structurally similar to the methacrylate functional groups in TRPGDMA. wikipedia.orgmasterorganicchemistry.combyjus.com

The general mechanism of ozonolysis involves the initial addition of ozone to the double bond to form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide. masterorganicchemistry.com This ozonide can then be cleaved under various conditions to yield carbonyl compounds such as aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com In the atmosphere, the subsequent reactions of these products with other oxidants will lead to further degradation. While specific kinetic data for the ozonolysis of TRPGDMA in the gas phase are not available, the presence of two methacrylate groups suggests that it will be susceptible to this degradation route.

Research on Leaching of Unreacted Monomer from Polymeric Matrices

The incomplete polymerization of this compound within a polymer matrix can result in the presence of unreacted monomer. This residual monomer has the potential to leach out of the material over time, particularly when in contact with solvents or food simulants. Several studies have investigated the migration of TRPGDMA from various polymeric matrices, with a notable focus on food packaging materials.

One study specifically investigated the migration of both dipropylene glycol diacrylate (DPGDA) and tripropylene glycol diacrylate from paper packaging materials coated with low-density polyethylene (B3416737) (LDPE). vup.skitu.edu.trresearchgate.net The study quantified the residues of these diacrylates in the packaging and their migration into various food simulants.

The research found that the migration of TRPGDMA tended to increase with a higher percentage of ethanol (B145695) in the food simulant, which can be attributed to the higher solubility of the diacrylate in ethanol. vup.sk For instance, after 10 days at 40°C, the highest levels of migration were observed in 95% ethanol, where over 80% of the TRPGDMA was transported from the packaging material through the LDPE layer and into the simulant. vup.skresearchgate.net The migration into other liquid simulants, such as 10% ethanol, was significantly lower. vup.sk

The study also highlighted that the LDPE coating did not act as a complete barrier to the migration of diacrylates. vup.skresearchgate.net The amount of TRPGDMA that migrated was also dependent on the specific packaging material. For example, the migration of TRPGDMA from one packaging material into 10% ethanol corresponded to 7% to 38% of the initial amount present in the material, depending on the thickness of the packaging. itu.edu.tr

The following interactive data table summarizes the migration of Tripropylene glycol diacrylate from two different paper packaging materials (P1 and P2) into various food simulants after 10 days at 40°C, as reported in the study.

Data adapted from a study on the migration of diacrylates from paper packaging. vup.sk

Computational and Theoretical Modeling of Tripropylene Glycol Dimethacrylate Polymerization and Network Architectures

Simulation of Polymerization Kinetics and Network Formation

The simulation of polymerization kinetics for multifunctional monomers like TPGDA is crucial for understanding the progression of the reaction and the development of the network structure. Kinetic Monte Carlo (kMC) simulations are a powerful tool for this purpose. rsc.orgtu-clausthal.de This method allows for the detailed tracking of individual reaction events and the evolution of the molecular weight distribution, network connectivity, and the formation of micro-heterogeneities. rsc.orgtu-clausthal.detu-clausthal.de

In a typical kMC simulation of TPGDA polymerization, the model would include elementary reaction steps such as initiation, propagation, termination (including combination and disproportionation), and chain transfer. Given the presence of two methacrylate (B99206) groups, the model must also account for reactions of the pendant double bonds, which leads to crosslinking. The probabilities of these reactions are determined by their respective rate coefficients and the concentration of the reacting species. tu-clausthal.de

Key aspects that can be simulated using kMC for TPGDA polymerization include:

Conversion vs. Time: Predicting the rate of consumption of methacrylate double bonds.

Gel Point: Identifying the critical conversion at which an infinite network is formed.

Network Structure: Characterizing the distribution of crosslink densities, the presence of cycles (primary and secondary), and the fraction of pendant double bonds.

Molecular Weight Distribution: Tracking the evolution of number-average (Mn) and weight-average (Mw) molecular weights, and the dispersity (Đ) of the sol fraction.

While specific kMC studies focused solely on TPGDA are not abundant in the literature, the principles are well-established from studies on other dimethacrylates, such as those used in dental composites. nist.govnih.gov These studies show that factors like the initial viscosity of the monomer mixture and the mobility of the growing polymer chains significantly influence the reaction kinetics, particularly the onset of autoacceleration (the gel effect) and the final achievable conversion. nist.gov

Table 1: Parameters and Outputs of Kinetic Monte Carlo (kMC) Simulations for Dimethacrylate Polymerization

Input ParametersSimulated ProcessesOutput Data
Initiator ConcentrationInitiation, PropagationConversion vs. Time Profile
Monomer (TPGDA) ConcentrationTermination (Combination, Disproportionation)Molecular Weight Distribution (Mn, Mw, Đ)
Rate Coefficients (kp, kt, etc.)Chain TransferGel Point Conversion
System TemperatureCrosslinking ReactionsCrosslink Density Distribution
Viscosity ModelDiffusion-Controlled ReactionsPendant Double Bond Fraction

Molecular Dynamics (MD) Simulations of TPGDA Polymer Networks

Molecular Dynamics (MD) simulations are employed to investigate the structure and properties of the fully formed TPGDA polymer network at an atomistic or coarse-grained level. researchgate.net These simulations solve Newton's equations of motion for a system of interacting atoms, providing trajectories that can be analyzed to compute various macroscopic properties. semanticscholar.org

To simulate a TPGDA network, an initial configuration of monomer molecules is typically placed in a simulation box. A crosslinking algorithm is then used to mimic the polymerization process, forming covalent bonds between the methacrylate units until a desired degree of conversion is reached. pitt.edusuperfri.org The resulting crosslinked structure is then equilibrated, and its properties are investigated. researchgate.net

Properties of TPGDA networks that can be predicted using MD simulations include:

Thermomechanical Properties: The glass transition temperature (Tg) can be determined by observing the change in density or specific volume as a function of temperature. dtu.dk Elastic moduli (Young's modulus, shear modulus, bulk modulus) can be calculated by applying a small deformation to the simulation box and measuring the resulting stress. dtu.dkmdpi.com

Structural Characteristics: The simulations provide detailed information about the network topology, including the distribution of chain lengths between crosslinks and the free volume distribution. nih.gov

Transport Properties: The diffusion of unreacted monomers or other small molecules within the polymer network can be simulated, which is relevant for understanding leaching and long-term stability.

Studies on similar crosslinked systems, such as epoxy resins and other dimethacrylates, have demonstrated the utility of MD simulations in establishing structure-property relationships. researchgate.netnih.gov For instance, simulations have shown how the crosslink density directly correlates with the glass transition temperature and the elastic modulus of the polymer network. dtu.dk

Table 2: Properties of Crosslinked Polymer Networks Investigated by Molecular Dynamics (MD) Simulations

Property CategorySpecific PropertySimulation Method
ThermalGlass Transition Temperature (Tg)Cooling ramp simulations, monitoring density vs. temperature
Coefficient of Thermal ExpansionHeating/cooling simulations, monitoring volume changes
MechanicalYoung's ModulusUniaxial deformation of the simulation box
Shear ModulusShear deformation of the simulation box
Bulk ModulusIsotropic compression/expansion of the simulation box
StructuralFree Volume DistributionAnalysis of empty space within the polymer network
Crosslink DensityCounting the number of crosslinks in the simulated network

Computational Modeling of TPGDA Interactions within Polymer Systems

Understanding the interactions of TPGDA with other components in a polymer system is crucial for designing materials with desired properties. Computational models can be used to quantify these interactions at a molecular level.

Coarse-grained models, where groups of atoms are represented as single beads, can be used to study the phase behavior and morphology of TPGDA in blends with other polymers or in the presence of fillers. researchgate.net These models allow for the simulation of larger systems and longer timescales than are accessible with fully atomistic simulations. The interaction parameters between the different components in these models can be derived from atomistic simulations or experimental data.

Predictive Models for Polymer Network Properties based on Monomer Composition

Predictive models, often based on machine learning (ML) algorithms, are increasingly being used to accelerate the discovery of new polymers with tailored properties. llnl.govijisae.orgresearchgate.net These models learn the complex, non-linear relationships between the chemical structure of the monomers and the properties of the resulting polymer. iastate.edunih.gov

In the context of TPGDA-containing polymers, the monomer composition (e.g., the ratio of TPGDA to other comonomers) would be a key input feature for such a model. stmjournals.com The model would be trained on a dataset of experimentally measured properties for a variety of polymer formulations. Once trained, the model can be used to predict the properties of new, untested formulations, thereby guiding experimental efforts. llnl.gov

Properties that can be predicted using these models include: researchgate.net

Glass transition temperature (Tg)

Mechanical properties (e.g., tensile strength, modulus) stmjournals.comsemanticscholar.org

Thermal conductivity

Dielectric constant

Various ML algorithms can be employed, such as artificial neural networks (ANNs), support vector machines (SVMs), and random forests. nih.gov The accuracy of these models depends heavily on the quality and size of the training dataset.

Table 3: Machine Learning in Polymer Property Prediction

Machine Learning ModelPredicted Polymer PropertiesKey Input Features
Artificial Neural Networks (ANN)Tensile strength, Young's modulus, Glass transition temperatureMonomer structure, Composition ratios, Curing conditions
Support Vector Machines (SVM)Thermal conductivity, Dielectric constantMolecular descriptors of monomers, Polymer chain architecture
Random ForestsMechanical properties of compositesFiller type and concentration, Monomer composition
Gradient Boosting Machines (e.g., XGBoost)Tensile strength, Elastic modulus, Impact resistanceMaterial and processing parameters

Quantum-Chemical Modeling of Monomer-Polymer Interactions

Quantum-chemical methods, such as Density Functional Theory (DFT), provide a high-fidelity approach to understanding the electronic structure and reactivity of molecules. scienceopen.commdpi.com These methods can be used to study the interactions between the TPGDA monomer and the growing polymer chain at a fundamental level.

Applications of quantum-chemical modeling in the context of TPGDA include:

Reactivity Analysis: Calculating the reaction barriers for propagation and crosslinking reactions involving the acrylate (B77674) groups of TPGDA. This can help to understand the relative reactivity of TPGDA compared to other monomers. rsc.orgresearchgate.net

Interaction Energies: Quantifying the strength of non-covalent interactions (e.g., van der Waals forces, hydrogen bonding if applicable) between TPGDA and other molecules in the system. nih.gov These interactions can influence the local concentration of monomers and affect the polymerization kinetics.

Spectroscopic Properties: Simulating infrared (IR) or nuclear magnetic resonance (NMR) spectra of TPGDA and its oligomers, which can aid in the interpretation of experimental spectroscopic data used to monitor the polymerization reaction.

While computationally expensive, quantum-chemical calculations provide detailed insights that can be used to parameterize the less computationally demanding models used in kMC and MD simulations. nih.gov

Emerging Research Directions and Future Outlook in Tripropylene Glycol Dimethacrylate Polymer Science

Exploration of Novel Photoinitiator Systems for TPGDA Polymerization

The efficacy of TPGDA polymerization is intrinsically linked to the photoinitiator system employed. Traditional photoinitiators often have limitations, prompting research into novel systems that offer faster curing speeds, operability under visible light, and improved compatibility with various formulations. ethz.ch

Recent advancements have centered on developing highly efficient photoinitiating systems, including those based on triphenylamine, which can be activated by low-energy visible light sources like LEDs. ethz.chresearchgate.net These systems are crucial for applications such as 3D printing, where speed and energy efficiency are paramount. ethz.ch Research has explored both Type I (cleavable) and Type II (hydrogen abstraction) photoinitiators. ethz.chrsc.org For instance, triphenylamine-based benzylidene ketones have been successfully used to initiate the free radical polymerization of TPGDA. researchgate.net

Another area of investigation involves dye-based photoinitiating systems, which have gained significant traction in the market. nih.gov These systems often utilize a sensitizer (B1316253) and a co-initiator to generate radicals upon light exposure. nih.gov For example, near-infrared (NIR) radiation in conjunction with a heptamethine cyanine (B1664457) sensitizer and an iodonium (B1229267) salt co-initiator has been shown to effectively initiate the polymerization of water-borne dispersions. wur.nl This approach not only facilitates curing but also aids in the simultaneous drying of the coating. wur.nl

The development of one-component polymeric photoinitiators, such as those based on benzophenone, aims to address issues like toxicity and migration associated with traditional photoinitiators. researchgate.net These polymeric initiators can be integrated into the polymer network, reducing the potential for leaching. researchgate.net

Table 1: Examples of Novel Photoinitiator Systems for TPGDA Polymerization

Photoinitiator System Light Source Key Features
Triphenylamine-based Benzylidene Ketones Visible Light (LEDs) High reactivity, suitable for visible light curing. researchgate.net
Dye-based (e.g., Cyanine/Iodonium Salt) Near-Infrared (NIR) Enables simultaneous drying and curing in water-borne systems. wur.nlwur.nl
Polymeric Benzophenone UV Light Reduced migration and toxicity compared to traditional photoinitiators. researchgate.net

Sustainable Synthesis and Polymerization Approaches for TPGDA

The principles of green chemistry are increasingly influencing the synthesis and polymerization of TPGDA, aiming to reduce environmental impact and enhance sustainability. sfdchem.comnih.gov Traditional synthesis of TPGDA involves the direct esterification of tripropylene (B76144) glycol with acrylic acid, often using acid catalysts and organic solvents. unisunchem.comsumitomo-chem.co.jp

Current research is exploring more environmentally friendly synthesis routes. sfdchem.com This includes the use of solid acid catalysts, which are easier to separate from the reaction products and can be recovered and reused, minimizing waste. sumitomo-chem.co.jp Additionally, efforts are being made to develop solvent-free or aqueous-based polymerization processes to reduce the reliance on volatile organic compounds (VOCs). mdpi.com The use of exchange resins to remove unreacted components is another approach to create a cleaner production process with reduced wastewater. patsnap.com

The broader trend in polymer science towards sustainability involves several key strategies applicable to TPGDA:

Use of Renewable Feedstocks: While not yet mainstream for TPGDA, the long-term goal is to derive monomers from renewable biological sources rather than petroleum. wordpress.comchemrxiv.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org

Energy Efficiency: Utilizing energy-efficient curing methods like LED and NIR curing contributes to a more sustainable process. wur.nl

Biodegradability and Recyclability: Designing polymers that can be degraded or recycled at the end of their life cycle is a major focus of green polymer chemistry. chemrxiv.org

Development of Advanced TPGDA-Based Functional Materials with Tailored Performance

The versatility of TPGDA allows for its incorporation into a wide range of advanced functional materials with properties tailored for specific applications. riverlandtrading.com Its ability to act as a reactive diluent and crosslinking agent makes it invaluable in formulating materials with desired mechanical and chemical properties. windows.netspecialchem.comsfdchem.com

Research in this area includes:

Coatings with Enhanced Properties: TPGDA is a key component in UV and EB curable coatings for various substrates like wood, plastic, and metal. riverlandtrading.com It contributes to properties such as gloss, hardness, chemical resistance, and flexibility. riverlandtrading.com

High-Performance Adhesives and Sealants: In UV-curable adhesives, TPGDA enhances bond strength, flexibility, and moisture resistance, making them suitable for electronics, medical devices, and industrial assembly. riverlandtrading.com

3D Printing Resins: TPGDA is used in vat photopolymerization techniques like stereolithography (SLA) and digital light processing (DLP) to create 3D printed objects with high resolution and specific mechanical properties. ethz.chresearchgate.net By adjusting the formulation, the properties of the final printed object can be precisely controlled. researchgate.net

Composite Materials: TPGDA can be copolymerized with other monomers or combined with fillers to create composite materials with improved characteristics. For example, incorporating inorganic nanoparticles can enhance the mechanical and thermal resistance of TPGDA-based coatings. researchgate.net

A significant area of development is the ability to create materials with precisely controlled surface properties through techniques like pre-polymer platforms. nih.gov This allows for the synthesis of polymers with specific functionalities for applications in nanotechnology and biomedicine. nih.gov

Enhanced Understanding of Structure-Property-Processing Relationships

A deeper understanding of the relationships between the molecular structure of TPGDA, the processing conditions of polymerization, and the final properties of the cured material is crucial for optimizing performance. nih.gov The branched, flexible polyether backbone of TPGDA is a key determinant of the properties of the resulting polymer network. windows.netspecialchem.com

Key research findings in this area include:

Network Heterogeneity: The polymerization of dimethacrylates like TPGDA can lead to the formation of heterogeneous networks composed of microgels. nih.gov The size and organization of these heterogeneities significantly influence the mechanical properties of the polymer, particularly its impact resistance. nih.gov

Influence of Monomer Structure: The flexibility of the TPGDA molecule, compared to more rigid dimethacrylates, contributes to the flexibility of the cured polymer. unisunchem.com This makes it a valuable component for applications requiring non-brittle materials. windows.net

Effect of Processing Parameters: In radiation curing processes, factors such as the dose rate can affect the final properties of the cured polymer, including its glass transition temperature (Tg) and mechanical characteristics. researchgate.net For instance, a commercial grade of TPGDA exhibits a stable glass transition temperature around 58°C, balancing flexibility and mechanical strength. uychem.com

Techniques like atomic force microscopy (AFM) and X-ray powder diffraction (XRPD) are being used to characterize the morphology of TPGDA-based polymer networks and correlate it with their mechanical properties. nih.gov

Table 2: Structure-Property-Processing Relationships in TPGDA Polymers

Structural/Processing Factor Resulting Property Reference
Flexible Polyether Backbone Good flexibility in cured polymer unisunchem.comwindows.net
Difunctional Acrylate (B77674) Groups High reactivity and crosslinking unisunchem.comsfdchem.com
Formation of Microgel Agglomerates Influences mechanical properties, especially impact resistance nih.gov
Curing Dose Rate (EB) Affects conversion, Tg, and mechanical properties researchgate.net

Interdisciplinary Research Integrating TPGDA with Other Scientific Fields

The unique properties of TPGDA are leading to its integration into various scientific fields beyond traditional coatings and inks, fostering interdisciplinary research and innovation.

Biomedical Applications: TPGDA and similar dimethacrylates are being investigated for use in dental restorative materials and medical adhesives. vulcanchem.comnih.gov Research in this area focuses on aspects like biocompatibility and cytotoxicity. vulcanchem.comnih.gov For example, studies have examined the effects of related monomers like triethylene glycol dimethacrylate (TEGDMA) on dental pulp cells. nih.govnih.govmdpi.com

3D Printing and Additive Manufacturing: As mentioned earlier, TPGDA is a key material in vat photopolymerization-based 3D printing. ethz.ch This technology is revolutionizing fields from manufacturing to medicine, enabling the rapid prototyping and production of complex structures. ethz.chresearchgate.net Research is ongoing to develop TPGDA-based inks with specific properties, such as for use as removable support materials in complex 3D printing. researchgate.net

Electronics: The use of TPGDA in UV-curable adhesives and coatings is relevant to the electronics industry for applications such as encapsulation and bonding of components. riverlandtrading.com

Peptide Synthesis: Cross-linked polystyrene resins incorporating diacrylate cross-linkers, including a derivative of TPGDA, have been developed as solid supports for the synthesis of peptides. researchgate.net

This interdisciplinary approach is expanding the potential applications of TPGDA and driving the development of new materials with novel functionalities.

Methodological Advancements in Characterization and Modeling of TPGDA Systems

Advancements in analytical techniques and computational modeling are providing deeper insights into the behavior of TPGDA during polymerization and the properties of the resulting networks.

Advanced Characterization Techniques: A range of analytical methods are employed to study TPGDA systems:

Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to monitor the conversion of acrylate groups during polymerization. researchgate.netresearchgate.net Nuclear magnetic resonance (NMR) spectroscopy helps in characterizing the structure of monomers and polymers. researchgate.net

Scattering Techniques: Small-angle neutron scattering (SANS) has been used to characterize the structural features and correlation lengths in hydrogels made from similar dimethacrylates, revealing the formation of inhomogeneous structures. nist.gov

Microscopy: Atomic force microscopy (AFM) provides nanoscale visualization of the polymer network morphology, revealing features like microgel agglomerates. nih.gov

Thermal Analysis: Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of TPGDA-based polymers. uychem.com

Modeling and Simulation: Computational modeling is becoming an increasingly valuable tool for predicting the properties of polymer networks and understanding polymerization kinetics. These models can help in designing new materials with specific properties and optimizing processing conditions. chemrxiv.org While specific modeling studies on TPGDA are part of a broader research area, the principles of polymer network simulation are applicable.

These advanced methodologies are essential for accelerating the development of new TPGDA-based materials and for achieving a more fundamental understanding of their structure-property relationships.

Q & A

Basic: What experimental methods are recommended for synthesizing TPGDA-based polymers with controlled cross-linking density?

To achieve controlled cross-linking, researchers should employ free-radical polymerization using photoinitiators (e.g., Irgacure 184) under UV light. The monomer-to-cross-linker ratio must be optimized, with TPGDA typically used at 5–20 wt% relative to the primary monomer. Real-time Fourier-transform infrared spectroscopy (FTIR) can monitor methacrylate group conversion . Differential scanning calorimetry (DSC) quantifies the heat of polymerization to assess cross-linking efficiency. For reproducibility, maintain inert conditions (e.g., nitrogen purge) to inhibit oxygen inhibition .

Basic: How can TPGDA’s physicochemical properties be characterized for polymer network design?

Key characterization techniques include:

  • Gel Permeation Chromatography (GPC): Measures molecular weight distribution of pre-polymerized oligomers.
  • Dynamic Mechanical Analysis (DMA): Evaluates glass transition temperature (Tg) and cross-link density via storage modulus.
  • Swelling Studies: Immerse polymers in solvents (e.g., tetrahydrofuran) to calculate cross-linking efficiency using Flory-Rehner theory .
  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity and residual monomer content post-polymerization .

Basic: What are the primary applications of TPGDA in academic research settings?

TPGDA is widely used as:

  • Cross-linker in UV-curable coatings: Enhances mechanical strength and solvent resistance in thin-film applications .
  • Hydrophobic additive in drug delivery systems: Modulates release kinetics in poly(ethylene glycol) dimethacrylate (PEGDMA) microcapsules .
  • Dental resin component: Improves flexural strength in composites when copolymerized with bis-GMA or UDMA .

Advanced: How can researchers resolve contradictions in TPGDA’s sensitization potential reported across studies?

Discrepancies arise from variations in test models (e.g., guinea pig vs. murine). The guinea pig maximization test (GPMT) classifies TPGDA as a moderate sensitizer, but in vitro assays (e.g., human cell line activation tests) may show lower reactivity. To reconcile

  • Standardize protocols using OECD Guideline 406 (skin sensitization).
  • Compare dose-response curves across species.
  • Analyze metabolite formation (e.g., glycidol derivatives) via LC-MS to identify reactive intermediates .

Advanced: What strategies optimize TPGDA’s copolymerization with hydrophilic monomers without phase separation?

To enhance compatibility:

  • Use gradient polymerization: Gradually increase hydrophilic monomer feed (e.g., hydroxyethyl methacrylate, HEMA) during reaction.
  • Introduce amphiphilic block copolymers: PEG-based macro-cross-linkers improve interfacial adhesion.
  • Monitor phase behavior: Small-angle X-ray scattering (SAXS) detects nanoscale heterogeneity, guiding solvent selection (e.g., acetone/water mixtures) .

Advanced: How does TPGDA’s molecular architecture influence its performance in high-stress mechanical environments?

TPGDA’s tripropylene glycol backbone provides flexibility, reducing brittleness in cross-linked networks. Compared to ethylene glycol dimethacrylate (EGDMA), TPGDA-based polymers exhibit:

  • Lower Tg: -20°C to 10°C, ideal for elastomeric applications.
  • Higher fracture toughness: ~2.5 MPa·m¹/² under axial loading (vs. 1.8 MPa·m¹/² for EGDMA).
  • Stress-strain analysis: Uniaxial tensile testing reveals strain-at-break values exceeding 200% in optimized formulations .

Advanced: What methodologies assess TPGDA’s biocompatibility for biomedical applications?

Critical steps include:

  • Cytotoxicity screening: ISO 10993-5 compliant assays (e.g., MTT with L929 fibroblasts).
  • Hemocompatibility testing: Evaluate hemolysis rates (<5% is acceptable).
  • Subcutaneous implantation (rodent models): Histopathology after 4–12 weeks assesses inflammatory response.
  • LC-MS/MS analysis: Quantifies residual monomer leaching into simulated body fluids .

Advanced: How can computational modeling predict TPGDA’s reactivity in complex copolymer systems?

Density functional theory (DFT) calculates activation energies for radical addition and chain-transfer reactions. Molecular dynamics (MD) simulations model network topology and cross-link distribution. Key parameters:

  • Reactivity ratios (e.g., Mayo-Lewis): Predict copolymer composition drift.
  • Solvent interaction parameters (χ): Guide solvent selection to minimize steric hindrance .

Advanced: What analytical techniques identify degradation byproducts of TPGDA-based polymers under environmental stress?

  • Accelerated aging tests: Expose polymers to UV/heat (e.g., 60°C, 75% RH for 28 days).
  • Pyrolysis-GC-MS: Identifies thermal degradation products (e.g., propylene glycol, methacrylic acid).
  • ESI-TOF Mass Spectrometry: Detects hydrolytic cleavage products in aqueous media .

Advanced: How do steric effects in TPGDA influence its copolymerization kinetics compared to shorter-chain dimethacrylates?

TPGDA’s extended propylene glycol chain reduces propagation rate constants (kp) by 30–50% compared to EGDMA due to increased steric hindrance. Pulsed-laser polymerization (PLP) with SEC analysis quantifies kp and termination rates. Adjust initiator concentration (e.g., 2,2-dimethoxy-2-phenylacetophenone) to compensate for slower kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.